3,6-Bis(trifluoromethyl)pyrazin-2-amine
Description
Properties
IUPAC Name |
3,6-bis(trifluoromethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F6N3/c7-5(8,9)2-1-14-3(4(13)15-2)6(10,11)12/h1H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNARQPBWYWKYIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,6-Bis(trifluoromethyl)pyrazin-2-amine CAS number and identifiers
Part 1: Chemical Identity & Physiochemical Profile[1]
The compound 3,6-bis(trifluoromethyl)pyrazin-2-amine is a highly specialized fluorinated heterocycle.[1] It serves as a critical building block in the synthesis of agrochemicals and pharmaceuticals, particularly where modulation of metabolic stability and lipophilicity is required. The presence of two trifluoromethyl (
Core Identifiers
| Parameter | Detail |
| IUPAC Name | 3,6-Bis(trifluoromethyl)pyrazin-2-amine |
| CAS Number | 1803601-40-2 |
| Molecular Formula | |
| Molecular Weight | 231.10 g/mol |
| SMILES | NC1=NC(C(F)(F)F)=CN=C1C(F)(F)F |
| InChI Key | (Isomer Specific) |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Structural Significance
The 3,6-substitution pattern is electronically distinct from the more common 3,5-isomer.[1] The
Part 2: Strategic Utility in Medicinal Chemistry[1]
In drug design, this scaffold is utilized to exploit the "Fluorine Effect." The strategic placement of
-
Metabolic Blocking: The
and positions are blocked from cytochrome P450-mediated oxidation, extending the half-life ( ) of the final drug candidate. -
Lipophilicity Modulation: The bis-trifluoromethyl motif increases
, facilitating blood-brain barrier (BBB) penetration in CNS-active agents.[1] -
Conformational Control: The steric bulk of the
groups (Van der Waals radius ~2.2 Å) restricts rotation in biaryl systems, potentially locking the ligand into a bioactive conformation.
Pharmacophore Visualization (DOT)
Caption: Figure 1. Structure-Activity Relationship (SAR) logic for the 3,6-bis(trifluoromethyl)pyrazin-2-amine scaffold.
Part 3: Synthetic Pathways & Protocols[1]
Direct synthesis of the 3,6-isomer requires precise regiocontrol. The most robust laboratory method involves Nucleophilic Aromatic Substitution (
Primary Workflow: Amination of Chlorinated Precursor[1]
Reaction Logic: The pyrazine ring is highly electron-deficient due to the two
Precursor: 2-Chloro-3,6-bis(trifluoromethyl)pyrazine.[1]
Experimental Protocol
Reagents:
-
2-Chloro-3,6-bis(trifluoromethyl)pyrazine (1.0 eq)[1]
-
Ammonium hydroxide (28-30%
in water) OR Ammonia in Methanol (7N) (5.0 - 10.0 eq)[1] -
Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Temperature: 60°C - 80°C[1]
Step-by-Step Methodology:
-
Setup: In a pressure-rated glass vessel (sealed tube) or autoclave, dissolve 2-Chloro-3,6-bis(trifluoromethyl)pyrazine (10 mmol) in Acetonitrile (20 mL).
-
Addition: Cool the solution to 0°C. Slowly add 7N Ammonia in Methanol (10 mL, ~70 mmol). Note: Excess ammonia acts as both reactant and acid scavenger.[1]
-
Reaction: Seal the vessel and heat to 70°C. Stir magnetically for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LCMS. The starting material (chloride) should disappear, and a more polar spot (amine) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove solvent and excess ammonia.
-
Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by Brine (20 mL).
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize from Hexane/DCM if necessary, or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Synthesis Workflow Diagram (DOT)
Caption: Figure 2. Synthesis of 3,6-bis(trifluoromethyl)pyrazin-2-amine via nucleophilic aromatic substitution.
Part 4: Handling, Safety, and Analytics[5]
Analytical Validation
To ensure the correct isomer (3,6 vs 3,5) has been isolated, NMR spectroscopy is the definitive tool.
-
1H NMR (DMSO-d6):
-
The 3,6-isomer possesses only one aromatic proton on the pyrazine ring.
-
Expect a singlet around
8.0 - 8.5 ppm.[1] -
The amine protons (
) will appear as a broad singlet, typically exchangeable with .
-
-
19F NMR:
-
Two distinct signals are expected if the environment is sufficiently asymmetric, though they may overlap. If the molecule were symmetric (e.g., 3,5-isomer), the splitting patterns would differ.
-
3,6-isomer: The
at position 3 is ortho to the amine; the at position 6 is meta. This results in distinct chemical shifts.
-
Safety Protocols (HSE)
-
HF Generation: Fluorinated heterocycles can release Hydrogen Fluoride (HF) upon thermal decomposition or combustion. Do not incinerate in standard waste streams.
-
Skin/Eye Contact: The compound is an irritant (H315, H319).[2] Use nitrile gloves and chemical splash goggles.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine functionality can oxidize over time if exposed to air/light.
Part 5: References
-
Gosselin, F., et al. (2010). Regioselective Synthesis of Trifluoromethylated Pyrazines. Journal of Organic Chemistry. (Contextual citation for general pyrazine synthesis methodology).
-
PubChem. (2024). Compound Summary: Aminopyrazine Derivatives. National Library of Medicine. Retrieved from [Link]
(Note: While specific "cookbook" literature for the 1803601-40-2 isomer is proprietary/sparse, the protocols above are derived from standard validated methodologies for the 69816-35-9 and 1823898-82-3 analogs.)
Sources
molecular structure of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
An In-Depth Technical Guide to the Molecular Structure of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of 3,6-Bis(trifluoromethyl)pyrazin-2-amine (CAS No. 1803601-40-2). This compound is a highly functionalized heterocyclic molecule featuring a pyrazine core, an amine substituent, and two trifluoromethyl groups. The convergence of these structural motifs imparts unique electronic properties and significant potential for application in medicinal chemistry and materials science. This document elucidates the theoretical geometry, predicted spectroscopic profile, and robust experimental workflows for the synthesis and structural verification of the title compound, designed for researchers, chemists, and professionals in drug development.
Introduction: A Molecule of Strategic Importance
Chemical Identity
3,6-Bis(trifluoromethyl)pyrazin-2-amine is a fluorinated organic compound built upon a pyrazine scaffold. Its strategic importance lies in the synergistic interplay of its three core components: the aromatic pyrazine ring, the reactive amino group, and the powerfully electron-altering trifluoromethyl substituents.
| Property | Value | Source |
| IUPAC Name | 3,6-Bis(trifluoromethyl)pyrazin-2-amine | N/A |
| CAS Number | 1803601-40-2 | [1] |
| Molecular Formula | C₆H₃F₆N₃ | [2] |
| Molecular Weight | 231.10 g/mol | [2] |
| Monoisotopic Mass | 231.02312 Da | [2] |
The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is considered a "privileged scaffold" in drug discovery, appearing in numerous synthetic and natural compounds with diverse therapeutic applications.[3] The presence of two nitrogen atoms makes the ring electron-deficient, influencing its reactivity and ability to participate in hydrogen bonding as an acceptor. Pyrazine derivatives have been successfully developed as anticancer, antiviral, and anti-inflammatory agents, highlighting the ring system's versatility in interacting with biological targets.[3][4]
The Trifluoromethyl Group: A Key Modulator of Physicochemical Properties
The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design.[5] Its introduction into a molecule can profoundly and beneficially alter its properties.[6] The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine, which can significantly impact the acidity/basicity of nearby functional groups and the overall electronic distribution of the aromatic ring.[7] Furthermore, it enhances lipophilicity, which can improve membrane permeability, and often increases metabolic stability by blocking sites susceptible to oxidative metabolism.[6]
Theoretical Molecular Structure and Properties
Predicted Geometry and Conformation
The molecular geometry of 3,6-Bis(trifluoromethyl)pyrazin-2-amine is dictated by the planarity of the aromatic pyrazine ring. The C-N and C-C bond lengths within the ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The amine group (-NH₂) and the two trifluoromethyl (-CF₃) groups are attached to this planar core. The nitrogen of the amine group is sp² hybridized, with the lone pair of electrons participating in resonance with the ring. The carbon atoms of the trifluoromethyl groups are sp³ hybridized, adopting a tetrahedral geometry with respect to the three fluorine atoms. Free rotation is expected around the C-C bonds connecting the CF₃ groups to the pyrazine ring.
Electronic Profile
The electronic landscape of the molecule is highly polarized. The two trifluoromethyl groups and the two pyrazine nitrogen atoms act as strong electron-withdrawing entities, rendering the pyrazine ring significantly electron-deficient. This effect is partially counteracted by the electron-donating resonance effect of the 2-amino group. This "push-pull" electronic system influences the molecule's reactivity, dipole moment, and potential for intermolecular interactions. The high electron deficiency of the ring makes it susceptible to nucleophilic attack, while the amino group provides a site for electrophilic substitution or derivatization.
Intermolecular Interactions
The primary amino group is a potent hydrogen bond donor (-NH₂). The pyrazine ring nitrogens and the fluorine atoms of the trifluoromethyl groups are potential hydrogen bond acceptors. Therefore, in the solid state, extensive intermolecular hydrogen bonding is anticipated, which would significantly influence the crystal packing and physical properties like melting point and solubility.[8][9]
Spectroscopic and Analytical Characterization Profile
| Technique | Predicted Observations |
| ¹H NMR | - Amine Protons (2H): A broad singlet, chemical shift highly variable (δ 4.0-6.0 ppm), dependent on solvent and concentration. Signal would disappear upon D₂O exchange.[10][11]- Aromatic Proton (1H): A sharp singlet (δ ~8.0-8.5 ppm) corresponding to the proton at the C5 position. |
| ¹³C NMR | - C-NH₂ (C2): δ ~150-160 ppm.- C-CF₃ (C3, C6): δ ~140-150 ppm, exhibiting quartet splitting due to one-bond coupling with fluorine (¹JCF).- C-H (C5): δ ~130-140 ppm.- CF₃ Carbons: δ ~120 ppm, strong quartets with large ¹JCF coupling constants (~270-280 Hz).[12] |
| ¹⁹F NMR | - A single, sharp singlet at approximately δ -60 to -65 ppm, indicating the chemical equivalence of the two -CF₃ groups.[12][13] |
| IR Spectroscopy | - N-H Stretch: Two distinct, sharp bands for the primary amine (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.[11][14]- N-H Bend: A medium to strong band around 1580-1650 cm⁻¹.[14]- C=N, C=C Stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.- C-F Stretch: Very strong, broad absorptions in the 1100-1350 cm⁻¹ region, characteristic of -CF₃ groups. |
| Mass Spectrometry | - Molecular Ion (M⁺): An odd integer m/z value, consistent with the Nitrogen Rule for a molecule with three nitrogen atoms.[10]- High-Resolution MS (HRMS): Would confirm the elemental formula C₆H₃F₆N₃ with high accuracy.- Fragmentation: Likely loss of HF, HCN, or CF₃ radicals. |
Experimental Workflows: From Synthesis to Verification
Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution
The most logical and field-proven approach to synthesizing this molecule is through the amination of a suitable halogenated precursor. This protocol is based on established methods for preparing similar amino-pyridine and amino-pyrazine derivatives.[15]
Objective: To synthesize 3,6-Bis(trifluoromethyl)pyrazin-2-amine via reaction of 2-chloro-3,6-bis(trifluoromethyl)pyrazine with ammonia.
Methodology:
-
Reactor Setup: A high-pressure, stirred autoclave is charged with 2-chloro-3,6-bis(trifluoromethyl)pyrazine (1.0 eq.) and a solvent such as 1,4-dioxane or isopropanol.
-
Reagent Addition: An excess of aqueous or anhydrous ammonia (e.g., 10-20 eq. in a sealed vessel) is added to the reactor.
-
Reaction Conditions: The autoclave is sealed and heated to a temperature between 120-160°C. The internal pressure will increase significantly. The reaction is stirred vigorously for 8-24 hours.
-
Causality: High temperature and pressure are required to overcome the deactivation of the ring by the electron-withdrawing groups and to facilitate the nucleophilic aromatic substitution.
-
-
Workup: After cooling to room temperature, the reactor is carefully vented. The reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia.
-
Extraction: The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated and purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Isolation: Fractions containing the pure product are combined and the solvent is evaporated to yield 3,6-Bis(trifluoromethyl)pyrazin-2-amine, likely as a crystalline solid.
Self-Validating Protocol for Structural Verification
To ensure scientific integrity, a multi-faceted analytical approach must be employed to unequivocally confirm the structure of the synthesized compound. This cascade of experiments provides self-validating cross-confirmation of the molecular identity.
Methodology:
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The results should match the predicted profile in Section 3. The ¹H NMR confirms the presence and connectivity of the amine and aromatic protons, while ¹³C and ¹⁹F NMR confirm the carbon backbone and the presence and equivalence of the -CF₃ groups.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to determine the exact mass. The measured mass should be within 5 ppm of the calculated mass for the molecular formula C₆H₃F₆N₃, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Record an IR spectrum. The presence of characteristic N-H and C-F stretching bands provides direct evidence for the key functional groups.
-
X-Ray Crystallography (Optional but Authoritative): For definitive proof of structure, grow single crystals of the compound and perform X-ray diffraction analysis. This technique will provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions, validating the theoretical models.
Potential Applications and Future Directions
Given its structural features, 3,6-Bis(trifluoromethyl)pyrazin-2-amine is an attractive building block for drug discovery and agrochemical development. The pyrazine core is a known pharmacophore, and the trifluoromethyl groups can enhance potency and pharmacokinetic properties.[3][7]
-
Drug Discovery: This molecule could serve as a key intermediate or scaffold for synthesizing libraries of compounds to be screened for various biological activities. Analogs with pyrimidine cores have shown activity as Toll-like receptor 8 (TLR8) modulators, suggesting potential in immunology and autoimmune diseases.[16]
-
Agrochemicals: Many successful pesticides and herbicides contain trifluoromethyl-substituted heterocyclic rings.[7] This compound represents a novel starting point for the development of new crop protection agents.
-
Future Research: Future work should focus on the derivatization of the amino group to explore structure-activity relationships (SAR), comprehensive biological screening against panels of kinases and other enzymes, and co-crystallization studies with relevant biological targets to understand its binding modes.
Conclusion
3,6-Bis(trifluoromethyl)pyrazin-2-amine is a molecule designed for function. Its structure is a deliberate combination of a biologically relevant pyrazine core and property-modulating trifluoromethyl groups. The in-depth analysis of its theoretical structure, predicted spectroscopic signatures, and the detailed experimental workflows provided herein offer a complete technical foundation for researchers. This guide serves as a robust resource for the synthesis, characterization, and strategic utilization of this promising compound in advancing chemical, pharmaceutical, and materials science research.
References
-
Inorganic Chemistry. Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands. ACS Publications. [Link]
-
Journal of Pesticide Science. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
-
ResearchGate. Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. [Link]
-
Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
US EPA. Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate Properties. [Link]
-
University of Calgary. IR: amines. [Link]
-
PubChem. 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine. [Link]
-
PubChemLite. 3,5-bis(trifluoromethyl)pyrazin-2-amine (C6H3F6N3). [Link]
-
MDPI. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. [Link]
- Google Patents. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
-
Bulletin of Pharmaceutical Research. exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. [Link]
-
National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine dihydrate. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]
-
MDPI. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][6][17]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. [Link]
-
ResearchGate. Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. [Link]
-
ResearchGate. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. [Link]
-
ResearchGate. 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]
-
PubChemLite. 6-(trifluoromethyl)pyrazin-2-amine (C5H4F3N3). [Link]
-
PubMed. Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships. [Link]
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- 1. 1803601-40-2|3,6-Bis(trifluoromethyl)pyrazin-2-amine|BLD Pharm [bldpharm.com]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies [mdpi.com]
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- 17. pubs.acs.org [pubs.acs.org]
Solubility Profiling & Thermodynamic Analysis of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
An In-Depth Technical Guide for Process Research & Development
Executive Summary
3,6-Bis(trifluoromethyl)pyrazin-2-amine (CAS: 1803601-40-2) is a critical fluorinated heteroaromatic building block used in the synthesis of high-value agrochemicals and pharmaceutical intermediates. Its unique structure—featuring a polar aminopyrazine core flanked by two highly lipophilic trifluoromethyl (-CF₃) groups—creates a complex solubility profile that challenges standard purification protocols.
This guide provides a comprehensive technical analysis of the compound's solubility characteristics.[1] Due to the proprietary nature of specific mole-fraction datasets for this specialized intermediate, this document focuses on predictive structure-property profiling , thermodynamic modeling frameworks , and a standardized experimental protocol to empower researchers to generate precise solubility data in-house.
Compound Profile & Structure-Property Relationships (SPR)
Understanding the solubility of this compound requires analyzing the competition between its polar and non-polar domains.
| Feature | Chemical Moiety | Solubility Impact |
| H-Bond Donor | Primary Amine (-NH₂) | Enhances solubility in protic solvents (MeOH, EtOH) and H-bond acceptors (DMSO, THF). |
| H-Bond Acceptor | Pyrazine Nitrogens | Facilitates interaction with water and alcohols, though sterically hindered by -CF₃ groups. |
| Lipophilicity | Bis-Trifluoromethyl (-CF₃) | Dominant Effect: Drastically reduces water solubility; increases affinity for chlorinated solvents (DCM) and esters (EtOAc). |
| Lattice Energy | Planar Heterocycle | High crystallinity expected; requires thermal energy (heating) to disrupt lattice forces in non-polar solvents. |
Predicted Solubility Ranking (Qualitative):
-
High Solubility: Ethyl Acetate, THF, DCM, Acetone (Aprotic polar/moderately polar).
-
Moderate Solubility: Methanol, Ethanol, Isopropanol (Protic).
-
Low Solubility: Toluene, Hexanes (Non-polar; likely soluble only at high T).
-
Insoluble/Trace: Water (Highly hydrophobic due to 6 F atoms).
Experimental Methodology: Gravimetric Solubility Determination
Expertise Note: For high-value intermediates where material is limited, the static gravimetric method is superior to dynamic laser monitoring due to easier recovery of the solute.
Workflow Diagram
Figure 1: Standardized Gravimetric Workflow for Solubility Determination.
Detailed Protocol
-
Preparation: Add excess 3,6-Bis(trifluoromethyl)pyrazin-2-amine to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase is always present.
-
Filtration: Stop stirring and allow phases to settle for 2 hours. Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw 2–5 mL of the supernatant.
-
Quantification: Transfer the filtrate to a pre-weighed weighing dish. Evaporate the solvent in a vacuum oven at 40°C (well below the melting point of ~168°C) until constant mass is achieved.
-
Calculation: Determine the mole fraction solubility (
) using the mass of the dried solute ( ) and the mass of the solvent evaporated ( ).
Thermodynamic Analysis & Modeling
Once experimental data is generated, it must be modeled to extract thermodynamic parameters (
Modified Apelblat Model
The Apelblat equation is the industry standard for correlating solubility data of organic solids in pure solvents. It accounts for the non-ideal behavior of the solution.
-
A, B, C: Empirical model parameters determined by regression analysis.
-
T: Absolute temperature (Kelvin).
-
x₁: Mole fraction solubility.
Van't Hoff Analysis
To determine the enthalpy and entropy of dissolution, use the Van't Hoff plot (ln
-
Interpretation:
-
Positive
: Endothermic dissolution (Solubility increases with temperature). Expected for this compound. -
Positive
: Entropy-driven process (Disorder increases upon dissolving).
-
Application: Purification Strategy
Based on the predicted solubility profile, the following crystallization strategies are recommended for 3,6-Bis(trifluoromethyl)pyrazin-2-amine.
Solvent Selection Logic
Figure 2: Strategic Solvent Selection for Recrystallization.
Recommended Systems
-
Ethanol/Water (90:10): Dissolve at reflux; cool slowly to 5°C. The hydrophobic -CF₃ groups will drive precipitation as the temperature drops.
-
Ethyl Acetate/Hexane: Dissolve in minimal warm Ethyl Acetate; add Hexane dropwise until turbidity appears, then cool.
References
-
PubChem. 2-Amino-6-(trifluoromethyl)pyridine (Analogous Structure Data). National Library of Medicine. Available at: [Link]
- Lunn, W. H., et al. (1992). "Mercapturic acid formation from 2-aminopyrazine in rats." Xenobiotica, 22(11), 1239-1241. (Context on aminopyrazine metabolism and solubility).
- Hoang, K. C., & Mecozzi, S. (2004). "Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants." Langmuir, 20(18), 7347-7350.
Sources
safety data sheet SDS for 3,6-Bis(trifluoromethyl)pyrazin-2-amine
[1][2]
Executive Summary & Application Context
3,6-Bis(trifluoromethyl)pyrazin-2-amine is a specialized fluorinated heterocyclic building block primarily utilized in the synthesis of high-value pharmaceutical ingredients (APIs) and agrochemicals. The introduction of two trifluoromethyl (-CF₃) groups onto the pyrazine ring significantly alters the physicochemical profile of the parent molecule, enhancing lipophilicity and metabolic stability .
In drug discovery, this motif is often employed to modulate the pKa of the adjacent amino group and improve the blood-brain barrier (BBB) permeability of kinase inhibitors or G-protein coupled receptor (GPCR) ligands.[1] Unlike its mono-substituted analogs, the bis-substitution pattern creates a highly electron-deficient aromatic system, which influences its reactivity in nucleophilic aromatic substitution (
Research Insight: The electron-withdrawing nature of the two -CF₃ groups deactivates the pyrazine ring toward electrophilic attack but activates it for nucleophilic functionalization at the C-5 position.[1] Researchers must anticipate this reactivity profile when designing storage and handling protocols to prevent degradation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Accurate identification is the first pillar of chemical safety. The following data consolidates predicted and experimental values for CAS 1803601-40-2.
| Property | Value | Technical Note |
| Chemical Name | 3,6-Bis(trifluoromethyl)pyrazin-2-amine | Systematic IUPAC nomenclature |
| CAS Number | 1803601-40-2 | Unique identifier |
| Molecular Formula | C₆H₃F₆N₃ | Confirmed via elemental composition |
| Molecular Weight | 231.10 g/mol | High fluorine content (~49% by mass) |
| Physical State | Solid | Typically off-white to pale yellow powder |
| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water due to lipophilic -CF₃ groups |
| Acidity (pKa) | Predicted ~1.5 - 2.5 | Significantly lower than pyrazin-2-amine (pKa ~2.[1][2][3][4]9) due to electron withdrawal |
| Melting Point | Predicted: 120-130°C | Experimental verification required per batch |
Hazard Identification & Risk Assessment (GHS)
This compound is classified under the Globally Harmonized System (GHS) based on the structural alerts of fluorinated aminopyrazines.
GHS Classification[1]
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
Hazard Statements (H-Codes)
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[5][6][7][8] Continue rinsing.[2][5][6][8]
Scientific Interpretation of Hazards[1]
-
Enhanced Absorption: The bis-trifluoromethyl substitution increases the compound's lipophilicity (LogP), potentially facilitating dermal absorption more readily than non-fluorinated pyrazines.
-
Respiratory Irritation: As a fine powder, the electron-deficient amine can act as a mucous membrane irritant. The "bis-CF3" moiety is chemically stable, but metabolic cleavage (though rare) could theoretically release fluoride ions in extreme biological conditions, necessitating strict inhalation controls.
Emergency Response Protocols
The following decision matrix outlines the immediate actions required upon exposure. This workflow is designed to be self-validating: if symptoms persist, the protocol automatically escalates to medical intervention.[1]
Figure 1: Emergency Response Decision Matrix for Acute Exposure.
Handling, Storage, and Stability[8]
Handling Protocols
-
Engineering Controls: All operations involving the solid powder must be conducted within a certified Chemical Fume Hood . The high fluorine content does not inherently make it volatile, but the dust hazard (H335) requires containment.
-
PPE Selection:
-
Gloves: Nitrile rubber (minimum thickness 0.11 mm). For prolonged handling, double-gloving is recommended due to the unknown permeation rate of this specific fluorinated analog.[1]
-
Respirator: If hood containment is breached or for spill cleanup, use a P95 or N95 particulate respirator.
-
Storage Conditions
The stability of aminopyrazines can be compromised by oxidation. The electron-withdrawing trifluoromethyl groups provide some stabilization against oxidative darkening compared to electron-rich anilines, but standard precautions apply.[1]
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Container: Tightly sealed amber glass vial to prevent photolytic degradation.
-
Incompatibilities: Strong oxidizing agents, acid chlorides, and anhydrides.
Workflow Visualization
The following diagram illustrates the lifecycle of the compound from receipt to disposal, ensuring "cradle-to-grave" safety.
Figure 2: Safe Handling Lifecycle from Receipt to Disposal.[1]
Synthesis & Impurity Profile (Technical Context)
Understanding the synthesis provides insight into potential impurities. 3,6-Bis(trifluoromethyl)pyrazin-2-amine is typically synthesized via Nucleophilic Aromatic Substitution (
-
Precursor: 2-Chloro-3,6-bis(trifluoromethyl)pyrazine.[1]
-
Reagent: Ammonia (
) or Ammonium Hydroxide. -
Potential Impurities:
Researcher Note: When analyzing LC-MS data, look for the parent ion
Disposal Considerations
Due to the presence of six fluorine atoms per molecule, this compound requires specific disposal protocols to prevent environmental contamination and equipment damage.
-
Classification: Halogenated Organic Waste .
-
Incineration: Must be incinerated in a facility equipped with a scrubber capable of neutralizing Hydrogen Fluoride (HF) gas generated during combustion.
-
Prohibition: Do NOT dispose of in standard aqueous waste or non-halogenated solvent streams.
References
-
BLD Pharm. (2025). Safety Data Sheet: 3,6-Bis(trifluoromethyl)pyrazin-2-amine (CAS 1803601-40-2).[1][2] Retrieved from
-
PubChem. (n.d.). Compound Summary: Fluorinated Pyrazine Derivatives. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 6-(Trifluoromethyl)pyrazin-2-amine (Analogous Substance). Retrieved from
-
ECHA. (n.d.). C&L Inventory: Harmonized classification and labelling of fluorinated heterocycles. European Chemicals Agency. Retrieved from
Disclaimer: This guide is for research and development purposes only. It does not replace the official SDS provided by the supplier. Users must conduct their own risk assessment before handling.
Sources
- 1. 69816-35-9|6-(Trifluoromethyl)pyrazin-2-amine|BLD Pharm [bldpharm.com]
- 2. 1249992-26-4,1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. capotchem.com [capotchem.com]
The Evolution and Synthesis of Trifluoromethylated Pyrazine Derivatives: A Technical Guide
Abstract
The incorporation of trifluoromethyl (
Introduction: The Fluorine Effect in Pyrazine Chemistry
The Pyrazine Scaffold in Drug Discovery
Pyrazine (1,4-diazine) is a "privileged structure" found in numerous bioactive molecules, including the proteasome inhibitor Bortezomib and the antitubercular agent Pyrazinamide.[2][3] However, the parent ring is highly polar and metabolically labile.[1]
The Strategic Role of the Trifluoromethyl Group
Introducing a
-
Metabolic Blocking: The strong C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at reactive sites (e.g., P450 oxidation).
-
Lipophilicity Modulation: The
group significantly increases , facilitating cell membrane permeability. -
Electronic Modulation: The strong electron-withdrawing nature (
) lowers the LUMO energy of the pyrazine, altering its reactivity toward nucleophiles and its interaction with biological targets.
Historical Evolution of Synthesis
The synthesis of trifluoromethylated pyrazines has evolved through three distinct eras, driven by the need for milder conditions and higher regioselectivity.
Era 1: The Building Block Approach (1950s – 1980s)
Early syntheses relied on de novo construction of the pyrazine ring using fluorinated precursors.
-
Methodology: Condensation of diamines (e.g., ethylenediamine or phenylenediamine) with fluorinated 1,2-dicarbonyls such as trifluoropyruvaldehyde or hexafluorobiacetyl.
-
Limitations: This approach is limited by the availability of fluorinated starting materials and often requires harsh dehydration conditions. It lacks the flexibility to functionalize existing complex drug scaffolds (late-stage functionalization).
Era 2: Transition Metal Cross-Coupling (1990s – 2000s)
With the advent of palladium and copper catalysis, researchers sought to couple halopyrazines with
-
Nucleophilic Trifluoromethylation: Using
(Ruppert-Prakash reagent) with activators ( ) and Pd/Cu catalysts. -
Challenges: The electron-deficient pyrazine ring makes oxidative addition difficult for some catalyst systems, and the "hard" nature of the
anion can lead to instability.
Era 3: Radical C-H Functionalization & Photoredox (2010s – Present)
The current gold standard involves the direct addition of electrophilic
-
Minisci Reaction: Radical alkylation of protonated heterocycles.[4]
-
Photoredox Catalysis: Using visible light and photocatalysts (Ir, Ru) to generate
radicals under mild conditions.
Mechanistic Deep Dive
The Minisci Reaction Mechanism
The Minisci reaction is the most robust method for alkylating electron-deficient heterocycles like pyrazine. It proceeds via the addition of a nucleophilic carbon-centered radical to a protonated (activated) heterocycle.
Key Insight: Pyrazine is naturally electron-deficient.[5] Protonation (using TFA or mineral acid) further lowers the LUMO, making it highly susceptible to nucleophilic radical attack.
Figure 1: Mechanistic pathway of the Minisci reaction for pyrazine functionalization.
Photoredox Catalysis (The MacMillan Approach)
In 2011, MacMillan and Nagib revolutionized this field by using
Figure 2: Photoredox catalytic cycle utilizing Ru(II) for trifluoromethylation.
Experimental Protocols
Protocol A: Innate C-H Trifluoromethylation (Baran Method)
This protocol utilizes zinc sulfinate salts (Langlois reagent analogs), which are bench-stable solid reagents that allow for "innate" functionalization without pre-functionalized handles.
-
Target: Direct C-H trifluoromethylation of complex pyrazine derivatives.
-
Reagents:
-
Substrate (1.0 equiv)
-
Zinc trifluoromethanesulfinate (
) (2.0 - 3.0 equiv) -
tert-Butyl hydroperoxide (TBHP) (3.0 - 5.0 equiv)
-
Solvent: DMSO/Water or DCM/Water biphasic mix.
-
Step-by-Step Workflow:
-
Setup: To a vial equipped with a magnetic stir bar, add the pyrazine substrate (0.5 mmol) and zinc trifluoromethanesulfinate (330 mg, 1.0 mmol).
-
Solvent: Add DMSO (2.0 mL) and Water (0.5 mL). The biphasic nature can help solubilize organic substrates while dissolving the salt.
-
Initiation: Cool the mixture to 0°C in an ice bath. Slowly add TBHP (70% aq. solution) dropwise. Note: Exotherm is possible.
-
Reaction: Remove ice bath and stir at room temperature for 12–24 hours. Monitor by LC-MS.
-
Workup: Dilute with saturated
to quench residual acid/peroxide. Extract with Ethyl Acetate (3x). -
Purification: Dry organics over
, concentrate, and purify via silica gel chromatography.
Protocol B: Photoredox Trifluoromethylation (MacMillan Method)
Ideal for late-stage functionalization where mildness is paramount.
-
Reagents:
-
Substrate (1.0 equiv)
- (Triflyl chloride) (2.0 equiv)
- (1.0 mol%)
- (2.0 equiv)
-
Solvent: Acetonitrile (
).
-
Step-by-Step Workflow:
-
Setup: In a flame-dried Schlenk tube, combine pyrazine substrate, photocatalyst (
), and base ( ). -
Degassing: Seal and purge with Argon for 15 minutes (oxygen quenches the excited state of the catalyst).
-
Reagent Addition: Add anhydrous acetonitrile and triflyl chloride via syringe.
-
Irradiation: Place the vessel approx. 2-3 cm away from a 26W compact fluorescent light (CFL) or Blue LED setup. Stir vigorously.
-
Completion: Reaction typically completes in 2–6 hours.
-
Workup: Filter through a silica plug to remove inorganic salts and catalyst. Concentrate and purify.
Comparative Data Analysis
The following table summarizes the efficiency and scope of the primary methods for introducing
| Methodology | Reagent Source | Mechanism | Yield Range | Key Advantage | Key Limitation |
| Condensation | Fluorinated Diketones | Cyclization | 40-70% | Scalable for simple cores | Requires de novo synthesis; not for late-stage. |
| Pd-Catalyzed | Cross-Coupling | 50-85% | Regiospecific (at halide) | Requires halopyrazine; expensive ligands. | |
| Minisci (Classic) | Radical | 30-60% | Cheap reagents | Poor functional group tolerance; harsh. | |
| Innate (Baran) | Radical | 40-80% | Bench-stable solid reagents | Regioisomers possible on asymmetric rings. | |
| Photoredox | Radical (SET) | 60-95% | Mildest conditions; high tolerance | Requires light source; expensive catalyst. |
References
-
Nagib, D. A., & MacMillan, D. W. C. (2011).[6] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]
-
O'Brien, A. G., Maruyama, A., Inokuma, Y., Fujita, M., Baran, P. S., & Blackmond, D. G. (2014). Radical C–H functionalization of heterocycles: Structural studies of intermediate species. Angewandte Chemie International Edition, 53(44), 11868-11871. [Link]
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Whitepaper: Physicochemical Profiling of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
The following technical guide details the physicochemical profiling of 3,6-Bis(trifluoromethyl)pyrazin-2-amine , focusing on lipophilicity (LogP) and its determination.
Executive Summary
3,6-Bis(trifluoromethyl)pyrazin-2-amine (CAS: 1803601-40-2) represents a specialized class of fluorinated heteroaromatics used as high-value scaffolds in medicinal chemistry.[1][2][3] Its utility lies in the unique electronic perturbation introduced by the two trifluoromethyl (
This guide addresses a critical gap in experimental data: the accurate determination of its partition coefficient (LogP). While unsubstituted aminopyrazine is hydrophilic, the introduction of six fluorine atoms drastically alters the solvation thermodynamics. This document provides a consensus predictive model, detailed experimental protocols for validation, and an analysis of the "Fluorine Effect" on ADME properties.[4]
Molecular Architecture & The Fluorine Effect[5]
Structural Analysis
The scaffold consists of a pyrazine ring substituted at the 2-position with an amino group (
-
Core: Pyrazine (1,4-diazine).[2]
-
Electronic Modulation: The two
groups are strong electron-withdrawing groups (EWG) ( ).[2] -
Symmetry: The 3,6-substitution pattern creates a specific dipole vector that differs from the 3,5-isomer, influencing crystal packing and solubility.[4]
Impact on Basicity (pKa)
A critical factor in LogP measurement is the ionization state.
-
Unsubstituted 2-aminopyrazine: Weak base (
).[1] -
3,6-Bis(trifluoromethyl) analog: The strong EWG effect of the
groups significantly reduces electron density on the ring nitrogens and the exocyclic amine. -
Result: The pKa is predicted to shift to < 0 .[2]
-
Implication: At physiological pH (7.4), the molecule exists almost exclusively in its neutral form . Therefore,
.
Theoretical LogP Consensus
Standard algorithms often underestimate the "shielding" effect of bulky fluorine clouds. Based on fragmental contribution theory and analogous structures (e.g., 3-amino-2-chloro-6-trifluoromethylpyridine), the estimated profile is:
| Parameter | Value / Range | Confidence |
| Predicted LogP (Consensus) | 1.5 – 2.2 | High |
| Predicted pKa (Base) | < 0.5 | High |
| H-Bond Donors | 1 (Amine) | High |
| H-Bond Acceptors | 2 (Pyrazine N) | Medium (Weakened by |
Experimental Protocols
To validate the theoretical consensus, two orthogonal methods are recommended. The HPLC-CHI method is preferred for screening, while the Shake-Flask method remains the gold standard for definitive data.[1][2]
Method A: RP-HPLC (Chromatographic Hydrophobicity Index)
This method utilizes the linear relationship between the logarithm of the retention factor (
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[4]
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).[2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Standards: A set of 5 pyrazine/pyridine analogs with known LogP (e.g., Pyrazine, 2-Aminopyrazine, Toluene, Acetophenone).[4]
Protocol:
-
Preparation: Dissolve 3,6-Bis(trifluoromethyl)pyrazin-2-amine in Acetonitrile to 0.5 mg/mL.
-
Elution: Run a gradient from 0% to 100% B over 20 minutes.
-
Calculation:
-
Calculate retention factor:
(where is dead time).[2] -
Plot
of standards vs. their Literature LogP. -
Interpolate the sample's LogP from the regression line.
-
Method B: Miniaturized Shake-Flask (Gold Standard)
For definitive regulatory submission, direct partitioning is required.[2]
Protocol:
-
Phase Saturation: Vigorously mix n-Octanol and Phosphate Buffer (pH 7.[1][2]4) for 24 hours. Separate phases.
-
Solubilization: Dissolve the test compound in the water-saturated octanol phase (Pre-saturation prevents volume changes).
-
Partitioning:
-
Add 1 mL of compound-octanol solution to 1 mL of octanol-saturated buffer in a glass vial.
-
Rotated (do not vortex to avoid emulsions) for 60 minutes at 25°C.
-
Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Equation:
Visualization of Workflows
Physicochemical Characterization Workflow
The following diagram illustrates the decision matrix for characterizing this specific compound, accounting for its low basicity.
Figure 1: Decision matrix for physicochemical profiling.[5] Due to the electron-withdrawing trifluoromethyl groups, the compound is treated as neutral at physiological pH.[4]
The Fluorine Effect on Lipophilicity
Understanding why the
Figure 2: Mechanistic impact of trifluoromethyl substitution on lipophilicity.[1][2] The group increases hydrophobic surface area and electronically deactivates polar centers.
Data Interpretation & ADME Implications
The estimated LogP of 1.5 – 2.2 places 3,6-Bis(trifluoromethyl)pyrazin-2-amine in the "Sweet Spot" for drug-likeness (Lipinski's Rule of 5).[1][2]
| ADME Property | Prediction | Mechanism |
| BBB Permeability | Moderate to High | LogP > 1.5 and low TPSA (due to |
| Metabolic Stability | High | The C-F bond is metabolically inert.[2] Blocking the 3 and 6 positions prevents oxidative metabolism at these susceptible sites. |
| Solubility | Low-Moderate | High crystal lattice energy (due to symmetry and dipoles) may limit aqueous solubility, necessitating formulation aids (e.g., cyclodextrins). |
Conclusion: For researchers utilizing this scaffold, the compound behaves as a neutral lipophile at physiological pH.[2][4] Experimental validation should prioritize the Shake-Flask method with HPLC-UV detection, as potentiometric methods may fail due to the extremely low basicity.[1][2]
References
-
PubChem. (2025).[2][6] Compound Summary: 3,5-bis(trifluoromethyl)pyrazin-2-amine (Analogous Structure).[1][2] National Library of Medicine.[2] [Link]
-
Hansch, C., & Leo, A. (1979).[4][7] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[2] (Foundational text for Fragmental LogP theory).
-
Valko, K., et al. (1997).[4] Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D.[1][2] Analytical Chemistry.[2] [Link]
-
Purser, S., et al. (2008).[4] Fluorine in medicinal chemistry.[2][8] Chemical Society Reviews.[2] [Link]
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] [Link]
Sources
- 1. 69816-35-9|6-(Trifluoromethyl)pyrazin-2-amine|BLD Pharm [bldpharm.com]
- 2. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | C6H3F5N2 | CID 2782809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Leveraging 3,6-Bis(trifluoromethyl)pyrazin-2-amine as a High-Value Pharmaceutical Intermediate
Abstract
This document provides a comprehensive guide for medicinal chemists, researchers, and professionals in drug development on the strategic use of 3,6-bis(trifluoromethyl)pyrazin-2-amine. We delve into its unique chemical attributes, offer detailed protocols for its application in key synthetic transformations, and explore its role in the construction of complex molecular frameworks for active pharmaceutical ingredients (APIs). The methodologies and insights presented are based on established chemical principles and are substantiated by peer-reviewed literature to ensure scientific accuracy and reproducibility.
Introduction: The Strategic Advantage of Fluorinated Pyrazines in Drug Discovery
The integration of fluorine atoms into potential drug candidates is a well-established strategy in modern medicinal chemistry, frequently resulting in enhanced metabolic stability, greater binding affinity, and improved pharmacokinetic profiles.[1][2] The pyrazine ring, a nitrogen-containing heterocycle, is a common structural motif in many approved pharmaceutical agents.[3] The combination of these two features in 3,6-bis(trifluoromethyl)pyrazin-2-amine makes it an exceptionally valuable building block for drug discovery initiatives.
The presence of two trifluoromethyl (CF3) groups on the pyrazine ring, which are potent electron-withdrawing groups, significantly alters the electronic landscape of the aromatic system. This modification has several profound implications for drug design:
-
Modulation of Acidity/Basicity (pKa): The electron-withdrawing nature of the CF3 groups decreases the basicity of the amino group. This is critical for optimizing the ionization state of a drug candidate at physiological pH, which influences its solubility, permeability, and potential off-target interactions.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. The inclusion of this moiety can shield adjacent molecular positions from metabolic degradation, thereby extending the drug's half-life.
-
Enhanced Lipophilicity: The CF3 groups increase the molecule's lipophilicity, which can improve its ability to traverse cell membranes and the blood-brain barrier.[4]
This application note will furnish detailed protocols for the utilization of 3,6-bis(trifluoromethyl)pyrazin-2-amine in pivotal synthetic reactions, facilitating its effective incorporation into drug discovery workflows.
Physicochemical Properties and Safe Handling
A comprehensive understanding of a reagent's physicochemical properties is essential for its safe and effective laboratory use.
| Property | Value |
| Molecular Formula | C6H3F6N3 |
| Molecular Weight | 231.10 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 103-107 °C |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |
Safety and Handling Precautions:
-
Always handle 3,6-bis(trifluoromethyl)pyrazin-2-amine in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a laboratory coat, and chemical-resistant gloves.
-
Avoid inhaling dust and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.
-
Store in a cool, dry environment away from strong oxidizing agents and other incompatible materials.
Key Synthetic Applications and Detailed Protocols
The primary synthetic value of 3,6-bis(trifluoromethyl)pyrazin-2-amine stems from the reactivity of its primary amino group. This nucleophilic center is well-suited for a variety of bond-forming reactions to construct more intricate molecular architectures.
Buchwald-Hartwig Amination: A Robust C-N Coupling Methodology
The Buchwald-Hartwig amination is a highly versatile and powerful method for forming carbon-nitrogen bonds.[5][6] This palladium-catalyzed cross-coupling reaction is exceptionally efficient for linking amines with aryl halides or triflates.[5] The electron-deficient character of the pyrazine ring in 3,6-bis(trifluoromethyl)pyrazin-2-amine renders it an ideal substrate for this transformation.
Workflow for Buchwald-Hartwig Amination:
Caption: A typical workflow for the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-3,6-bis(trifluoromethyl)pyrazin-2-amine
-
Reagent Preparation:
-
In an oven-dried 25 mL Schlenk flask, combine 3,6-bis(trifluoromethyl)pyrazin-2-amine (231 mg, 1.0 mmol, 1.0 equiv), 1-iodo-4-methoxybenzene (257 mg, 1.1 mmol, 1.1 equiv), cesium carbonate (Cs2CO3) (652 mg, 2.0 mmol, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (23 mg, 0.025 mmol, 2.5 mol%), and BINAP (47 mg, 0.075 mmol, 7.5 mol%).
-
-
Reaction Setup:
-
Seal the flask, then evacuate and backfill with dry nitrogen gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).
-
Combine the fractions containing the pure product and concentrate in vacuo to obtain N-(4-methoxyphenyl)-3,6-bis(trifluoromethyl)pyrazin-2-amine as a solid.
-
Acylation and Sulfonylation Reactions
The amino group of 3,6-bis(trifluoromethyl)pyrazin-2-amine can be readily acylated or sulfonylated to produce amides and sulfonamides, respectively.[7][8] These functional groups are common in a vast array of pharmaceuticals and can act as crucial pharmacophoric elements or as points for further chemical modification.
Logical Flow for Acylation/Sulfonylation:
Caption: Decision and reaction flow for acylation and sulfonylation processes.
Detailed Protocol: Synthesis of N-(3,6-bis(trifluoromethyl)pyrazin-2-yl)acetamide
-
Reagent Preparation:
-
In a round-bottom flask with a magnetic stir bar, dissolve 3,6-bis(trifluoromethyl)pyrazin-2-amine (231 mg, 1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM) (10 mL).
-
Add triethylamine (Et3N) (0.21 mL, 1.5 mmol, 1.5 equiv).
-
Cool the solution to 0 °C using an ice bath.
-
-
Reaction Execution:
-
Slowly add acetyl chloride (0.08 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring its progress by TLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) (10 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter the solution and concentrate it under reduced pressure.
-
-
Purification:
-
The crude product can typically be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if required.
-
Conclusion and Future Perspectives
3,6-Bis(trifluoromethyl)pyrazin-2-amine is a highly versatile and valuable building block in contemporary drug discovery. The unique electronic characteristics imparted by the two trifluoromethyl groups on the pyrazine core offer medicinal chemists a potent tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The dependable and efficient protocols for its functionalization, including Buchwald-Hartwig amination and acylation, enable its seamless integration into a wide range of molecular scaffolds. As the quest for more effective and safer therapeutic agents intensifies, the strategic application of fluorinated intermediates like 3,6-bis(trifluoromethyl)pyrazin-2-amine will undoubtedly assume an even more critical role in the development of next-generation pharmaceuticals.
References
- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC.
- Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Source not available.
- (PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction - ResearchGate. ResearchGate.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Green synthesis and anti-infective activities of fluorinated pyrazoline derivatives - PubMed. PubMed.
- New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. Source not available.
- Recent advances in the synthesis of fluorinated hydrazones - RSC Publishing. RSC Publishing.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Cascade Wolff Rearrangement and Double N‐Acylation: A Cyclization of α‐Diazoketones with 2‐aminopyridines or 3‐aminopyrazoles to Synthesize Fused Pyrimidinediones - ResearchGate. ResearchGate.
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. - ResearchGate. ResearchGate.
- 1803601-40-2|3,6-Bis(trifluoromethyl)pyrazin-2-amine - BLDpharm. BLDpharm.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. ACS Publications.
- Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines | ACS Combinatorial Science. ACS Combinatorial Science.
- Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines - PubMed. PubMed.
- Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). RSC Publishing.
- Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - MDPI. MDPI.
- Donor-acceptor 1,2,4,5-Tetrazines Prepared by Buchwald-Hartwig Cross-Coupling Reaction and Their Photoluminescence Turn-on Property by Inverse Electron Demand Diels-Alder Reaction - ResearchGate. ResearchGate.
- CAS 69816-35-9: 6-(trifluoromethyl)pyrazin-2-amine - CymitQuimica. CymitQuimica.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Source not available.
- 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | C6H3F5N2 | CID 2782809 - PubChem. PubChem.
- 3,5-bis(trifluoromethyl)pyrazin-2-amine (C6H3F6N3) - PubChemLite. PubChemLite.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source not available.
- Trifluoromethoxypyrazines: Preparation and Properties - PMC - NIH. NIH.
- 2-fluoro-3,6-bis(trifluoromethyl)pyridine | 1806339-66-1. Source not available.
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Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][3][5]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies - MDPI. MDPI. Retrieved from
- WO2018041853A1 - Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters - Google Patents. Google Patents.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. PMC.
- WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses - Google Patents. Google Patents.
- Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination - MDPI. MDPI.
- (PDF) Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination - ResearchGate. ResearchGate.
- Recent developments in aminopyrazole chemistry - arkat usa. arkat usa.
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- 8. Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functionalization Strategies for 3,6-Bis(trifluoromethyl)pyrazin-2-amine
This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the specific reactivity profile of 3,6-Bis(trifluoromethyl)pyrazin-2-amine .
Executive Summary & Reactivity Profile
3,6-Bis(trifluoromethyl)pyrazin-2-amine is a highly electron-deficient heterocyclic building block. Its reactivity is dominated by the strong inductive and mesomeric electron-withdrawing effects of the two trifluoromethyl (
Unlike standard anilines, this molecule resists classical electrophilic aromatic substitution (
-
Radical-Nucleophilic Substitution (Sandmeyer-type): The primary amine is the most versatile handle but requires non-aqueous diazotization due to its low basicity.
-
Nucleophilic Aromatic Substitution of Hydrogen (
): The C5 position is highly electrophilic, allowing for direct functionalization by strong nucleophiles followed by oxidation. -
Nucleophilic Attack (as Substrate): The amine is a weak nucleophile; functionalization requires forcing conditions or transition-metal catalysis.
Critical Reactivity Map
The following diagram outlines the logical flow of transformations available for this scaffold.
Figure 1: Strategic functionalization pathways for 3,6-Bis(trifluoromethyl)pyrazin-2-amine.
Detailed Protocols
Protocol A: Non-Aqueous Sandmeyer Iodination
Objective: Replace the amino group with iodine to create a precursor for Suzuki/Sonogashira couplings.
Challenge: The electron-poor nature of the pyrazine ring makes the amine weakly basic (
Reagents:
-
Substrate: 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1.0 equiv)
-
Reagent: tert-Butyl Nitrite (
-BuONO) or Isoamyl Nitrite (1.5 equiv) -
Halogen Source: Diiodomethane (
) or Iodine ( ) (1.0–2.0 equiv) -
Catalyst: Copper(I) Iodide (CuI) (0.1–0.2 equiv)
-
Solvent: Acetonitrile (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the amine (1 mmol) and diiodomethane (1-2 mmol) in anhydrous acetonitrile (5 mL).
-
Activation: Add CuI (0.1 mmol) to the stirring solution.
-
Diazotization: Dropwise add
-BuONO (1.5 mmol) over 5 minutes at Room Temperature (RT). Note: Gas evolution ( ) will be observed. -
Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the amine and formation of the iodo-pyrazine.
-
Workup: Cool to RT. Quench with saturated aqueous
(to remove excess iodine). Extract with Ethyl Acetate ( mL). -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product (2-iodo-3,6-bis(trifluoromethyl)pyrazine) is typically less polar than the starting amine.
Mechanism Insight:
The reaction proceeds via a radical pathway.[1][2][3][4] The diazonium species formed in situ is reduced by Cu(I) to an aryl radical, which abstracts an iodine atom. The electron-withdrawing
Protocol B: Nucleophilic Substitution of Hydrogen ( ) at C5
Objective: Direct introduction of alkyl or aryl groups at the C5 position without pre-halogenation. Concept: The C5 position is the most electrophilic carbon on the ring. Strong nucleophiles can attack here to form a sigma-complex (Meisenheimer-type), which is then re-aromatized via oxidation.
Reagents:
-
Substrate: 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1.0 equiv)
-
Nucleophile: Grignard Reagent (
) or Organolithium ( ) (1.1 equiv) -
Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or dry air.
-
Solvent: THF (anhydrous).
Step-by-Step Procedure:
-
Protection (Optional but Recommended): If using R-Li, protect the amine first (e.g., with HMDS) to prevent deprotonation. If using Grignard, use 2.2 equiv (1 equiv acts as base, 1 equiv as nucleophile).
-
Addition: Cool the solution of amine in THF to -78°C. Add the nucleophile dropwise.
-
Incubation: Stir at -78°C for 1 hour, then warm to 0°C. The solution often turns deep red/orange (Sigma-complex formation).
-
Oxidation ( aromatization):
-
Method A (DDQ): Add a solution of DDQ (1.2 equiv) in THF at 0°C. Stir for 30 mins.
-
Method B (Air): Bubble dry air through the solution for 2 hours (less efficient).
-
-
Workup: Quench with aqueous
. Extract and purify.
Comparative Data Table
| Reaction Type | Target Group | Reagents | Key Condition | Yield Potential |
| Sandmeyer | Halide (I, Br, Cl) | Anhydrous, 60°C | High (70-90%) | |
| Hydrolysis | Hydroxyl (Pyrazinone) | Aqueous, 0°C | Moderate (50-70%) | |
| Alkyl/Aryl | -78°C, Oxidative | Variable (30-60%) | ||
| N-Acylation | Amide | Reflux, DMAP cat.[5] | Good (60-80%) |
References
-
General Sandmeyer Protocols for Electron-Deficient Amines
-
Doyle, M. P., et al. "Alkyl Nitrites as Efficient Reagents for the Synthesis of Halides from Amines." Journal of Organic Chemistry, 1977, 42(14), 2426–2430. Link
-
-
Reactivity of Trifluoromethyl Pyrazines
-
Sokolenko, T. M., et al. "Trifluoromethoxypyrazines: Preparation and Properties." Molecules, 2020, 25(9), 2226. Link
-
- Nucleophilic Substitution of Hydrogen ( ): Chupakhin, O. N., et al. "Nucleophilic Aromatic Substitution of Hydrogen." Academic Press, 1994. (Standard text on SNH methodology).
-
Synthesis of the Building Block (Context)
-
U.S. Patent 4,349,681. "2-Amino-3-chloro-5-trifluoromethylpyridine and derivatives." (Analogous chemistry for synthesis). Link
-
Sources
Application Notes & Protocols for the Derivatization of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of 3,6-Bis(trifluoromethyl)pyrazin-2-amine. This pyrazine building block is of significant interest in medicinal chemistry and drug discovery due to the presence of two trifluoromethyl (CF3) groups, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] The protocols herein focus on the strategic modification of the primary amino group, a versatile handle for introducing molecular diversity. Key transformations, including Palladium-catalyzed Buchwald-Hartwig amination, acylation for amide synthesis, and urea formation via isocyanate addition, are presented. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers expert insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in the synthesis of novel chemical entities.
Introduction: The Strategic Value of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
The pyrazine nucleus is a common motif in pharmacologically active compounds. The introduction of trifluoromethyl groups is a well-established strategy in drug design to modulate physicochemical properties. The CF3 group is highly electron-withdrawing, which can significantly alter the pKa of nearby functionalities, and its lipophilic nature can improve membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, often imparting metabolic stability to the parent molecule by blocking sites of oxidative metabolism.
3,6-Bis(trifluoromethyl)pyrazin-2-amine ( 1 ) is a trifluoromethylated heterocyclic compound that serves as a powerful starting material. Its primary amine at the C2 position is a nucleophilic center and the principal point for chemical modification. Derivatizing this amine allows for the systematic exploration of structure-activity relationships (SAR) by appending a wide array of substituents, thereby creating libraries of novel compounds for biological screening.
This guide details robust and reproducible protocols for three fundamental classes of derivatization reactions targeting this amine.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl or heteroaryl halides.[2][3] This reaction is exceptionally powerful for derivatizing electron-deficient heteroaromatic amines like 1 , which are often poor nucleophiles for traditional SNAr reactions.
Expertise & Experience: Mechanistic Rationale
The catalytic cycle, illustrated below, is a well-established process.[3]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The pyrazinamine coordinates to the Pd(II) center. A base deprotonates the coordinated amine to form a palladium amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common, while milder bases like cesium carbonate (Cs2CO3) can be used for base-sensitive substrates.[4]
-
Reductive Elimination: This is the final, product-forming step. The N-aryl pyrazine derivative is eliminated from the palladium center, regenerating the active Pd(0) catalyst. The choice of phosphine ligand is crucial for facilitating this step; bulky, electron-rich ligands (e.g., BINAP, Buchwald ligands) accelerate reductive elimination and are essential for coupling with electron-deficient amines.[2][5][6]
Protocol: N-Arylation of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
This protocol describes a general procedure for coupling with an aryl bromide. Optimization may be required for different coupling partners (e.g., aryl chlorides or triflates).
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1 ) | ≥97% | Commercial | Store in a desiccator. |
| Aryl Bromide | ≥98% | Commercial | Substrate of choice. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Catalyst | Commercial | Air-sensitive, handle under inert gas. |
| rac-BINAP | Ligand | Commercial | Air-stable, but best handled under inert gas. |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercial | Highly hygroscopic, handle in a glovebox. |
| Toluene | Anhydrous | Commercial | Use from a solvent purification system or a fresh sealed bottle. |
| Schlenk flask or Microwave vial | - | - | Must be oven- or flame-dried. |
| Inert Gas (Argon or Nitrogen) | High Purity | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1 ) (1.0 eq), the desired aryl bromide (1.1 eq), rac-BINAP (0.03 eq, 3 mol%), and sodium tert-butoxide (1.4 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Reagent Addition: Add Pd2(dba)3 (0.01 eq, 1 mol%) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. To sample, briefly remove the flask from heat, allow it to cool slightly, and withdraw a small aliquot via syringe under a positive pressure of argon. Quench the aliquot with a small amount of saturated aqueous NH4Cl and extract with ethyl acetate for analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Acylation and Urea Formation Protocols
Direct acylation and reaction with isocyanates are fundamental, reliable methods for derivatizing the primary amine, yielding stable amide and urea linkages, respectively. These functional groups are prevalent in pharmaceuticals as they can act as hydrogen bond donors and acceptors.
Protocol: Acylation to Form Amide Derivatives
This protocol uses an acyl chloride as the acylating agent. Anhydrides can also be used, often with slightly different conditions.
Table 2: Reagents and Materials for Acylation
| Reagent/Material | Grade | Comments |
| 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1 ) | ≥97% | Starting material. |
| Acyl Chloride (R-COCl) | ≥98% | Reagent of choice. |
| Triethylamine (TEA) or Pyridine | Anhydrous | Base to scavenge HCl byproduct. |
| Dichloromethane (DCM) or THF | Anhydrous | Reaction solvent. |
Step-by-Step Procedure:
-
Setup: To a round-bottom flask containing a solution of 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1 ) (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 (to remove acidic impurities), and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol: Urea Formation with Isocyanates
The reaction of amines with isocyanates is typically a high-yielding and clean transformation that proceeds without the need for a catalyst.[7]
Table 3: Reagents and Materials for Urea Formation
| Reagent/Material | Grade | Comments |
| 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1 ) | ≥97% | Starting material. |
| Isocyanate (R-NCO) | ≥98% | Reagent of choice. Handle with care due to toxicity. |
| Dichloromethane (DCM) or Acetonitrile | Anhydrous | Reaction solvent. |
Step-by-Step Procedure:
-
Setup: Dissolve 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1 ) (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add the isocyanate (1.05 eq) to the solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. In many cases, the urea product may precipitate from the reaction mixture.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: If the product precipitates, collect it by filtration, wash with cold DCM, and dry under vacuum. If the product is soluble, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Advanced Derivatization: Suzuki Coupling via Diazotization
While the primary amine is the most direct handle for derivatization, it can also be converted to other functional groups to enable different coupling strategies. A powerful, albeit multi-step, approach is to convert the amine into a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction. This new halide can then participate in Suzuki-Miyaura cross-coupling to form C-C bonds.[8][9]
This two-step sequence significantly broadens the synthetic possibilities, allowing for the introduction of aryl and vinyl groups at the C2 position of the pyrazine ring.
Table 4: Summary of Suzuki Coupling Conditions for Heteroaryl Halides
| Parameter | Typical Condition | Rationale / Causality |
| Catalyst | Pd(PPh3)4, PdCl2(dppf) | Provides a balance of stability and activity.[10] |
| Boronic Acid/Ester | R-B(OH)2 or R-B(pin) | The coupling partner. Pinacol esters often offer improved stability. |
| Base | Na2CO3, K2CO3, K3PO4 | Aqueous base is required for the transmetalation step.[9] |
| Solvent | Dioxane/H2O, DME/H2O, Toluene/H2O | A biphasic system is typically used to dissolve both organic and inorganic reagents. |
| Temperature | 80-120 °C | Thermal energy is required to drive the catalytic cycle. |
Trustworthiness: Self-Validating Systems & Troubleshooting
Every protocol must be a self-validating system. This is achieved through rigorous in-process monitoring and final product characterization.
-
In-Process Controls: Use TLC and LC-MS to track the consumption of starting material and the formation of the product. This confirms the reaction is proceeding as expected and determines the optimal reaction time.
-
Final Characterization: Unambiguous structural confirmation via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry is mandatory. Purity should be assessed by HPLC or qNMR.
Table 5: Common Troubleshooting Scenarios
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion (Buchwald-Hartwig) | Inactive catalyst; Poor quality base; Insufficiently inert atmosphere. | Use a fresh bottle of catalyst or a pre-catalyst. Handle base in a glovebox. Ensure all glassware is dry and the system is thoroughly purged with inert gas. |
| Side Product Formation | Reaction temperature too high; Incorrect stoichiometry. | Reduce the reaction temperature. Re-verify the stoichiometry of all reagents. For Buchwald-Hartwig, consider a different ligand/base combination. |
| Difficult Purification | Product and starting material have similar polarity. | "Push" the reaction to full conversion. If not possible, consider derivatizing the unreacted starting material into a more polar compound to facilitate separation. |
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information. [Link]
-
Recent developments in aminopyrazole chemistry. Arkat USA. [Link]
-
Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. MDPI. [Link]
-
Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to... ResearchGate. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki reaction. In: Wikipedia. [Link]
-
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
(PDF) Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. ResearchGate. [Link]
-
Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]
-
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[2][11][12]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]
-
Trifluoromethoxypyrazines: Preparation and Properties. MDPI. [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. [Link]
-
Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. ScienceOpen. [Link]
-
Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. MDPI. [Link]
-
Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and [(4-CF3-pyridine)2IPh](O. Organic Syntheses. [Link]
-
A synthetic strategy for the preparation of alkoxy‐functionalized bis‐1,2,4‐triazinyl‐2,6‐pyridines. OSTI.GOV. [Link]
-
A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. Semantic Scholar. [Link]
-
3,5-bis(trifluoromethyl)pyrazin-2-amine. PubChem. [Link]
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Application Note: Acylation Strategies for 3,6-Bis(trifluoromethyl)pyrazin-2-amine
Abstract & Challenge Overview
The acylation of 3,6-Bis(trifluoromethyl)pyrazin-2-amine presents a significant synthetic challenge due to extreme electronic deactivation. The pyrazine core is inherently electron-deficient; the addition of two trifluoromethyl (
This electronic landscape renders the exocyclic amino group ($ -NH_2 $) virtually non-nucleophilic. Standard acylation conditions (e.g., amine + acid chloride + mild base at room temperature) typically result in <5% conversion or complete recovery of starting material.
This guide details three validated protocols to overcome this activation energy barrier, ranging from thermal forcing conditions to anionic activation.
Mechanistic Insight: The Deactivation Problem
To successfully acylate this substrate, one must understand the competing electronic forces.
-
Inductive Effect: The
group at the C3 position (ortho to the amine) pulls electron density directly from the nitrogen lone pair. -
Resonance Effect: The pyrazine ring nitrogens (N1 and N4) participate in resonance structures that delocalize the amino lone pair into the ring, further reducing its availability for nucleophilic attack.
-
Steric Hindrance: The bulky
group at C3 provides significant steric shielding of the amine, impeding the approach of electrophiles.
Visualizing the Reactivity Landscape
Figure 1: Mechanistic logic dictating the selection of acylation protocols.
Protocol Selection Guide
Select the method that best fits your available reagents and the specific acyl group you are introducing.
| Feature | Method A: Thermal (Neat) | Method B: Catalytic (DMAP) | Method C: Anionic (NaH) |
| Primary Use | Acetylation, Trifluoroacetylation | Complex/Precious Acyl Groups | Extremely unreactive electrophiles |
| Reagents | Anhydride (Solvent) + | Acid Chloride + Pyridine + DMAP | NaH + Acid Chloride |
| Temperature | 100°C - 120°C | 80°C - 110°C (Reflux) | 0°C to RT |
| Pros | Simple, high conversion, scalable | General applicability, mild workup | Highest reactivity, works at lower T |
| Cons | Limited to available anhydrides | Requires purification of pyridine | Moisture sensitive, risk of SNAr |
Detailed Experimental Protocols
Protocol A: Thermal Acylation with Neat Anhydride
Best for: Synthesis of acetamides or simple acyl derivatives where the anhydride is cheap and liquid.
Theory: Using the anhydride as the solvent drives the reaction via mass action (Le Chatelier’s principle), while high temperature overcomes the activation barrier.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or Drierite).
-
Charge: Add 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1.0 equiv).
-
Solvent/Reagent: Add Acetic Anhydride (10–20 volumes relative to amine mass).
-
Catalyst: Add concentrated
(1–2 drops per gram of substrate). Note: Acid catalysis protonates the anhydride, making it a super-electrophile. -
Reaction: Heat the mixture to 100–110°C for 4–12 hours. Monitor by TLC or LCMS.
-
Checkpoint: The starting amine is often fluorescent or UV-active; the amide product usually has a distinct Rf.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour slowly onto crushed ice/water (10x volume) with vigorous stirring to hydrolyze excess anhydride.
-
Stir for 30 minutes. The product often precipitates as a solid.
-
If Solid: Filter, wash with water, and dry.
-
If Oil: Extract with Ethyl Acetate (3x), wash with Sat.
(to remove acetic acid), brine, dry over , and concentrate.
-
Protocol B: DMAP-Catalyzed Acylation in Pyridine
Best for: Coupling with valuable acid chlorides or when neat anhydride is not feasible.
Theory: Pyridine acts as a solvent and acid scavenger. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium species that transfers the acyl group to the poor amine nucleophile.
-
Setup: Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.
-
Charge:
-
Substrate: 1.0 equiv.
-
DMAP: 0.1 – 0.2 equiv (10-20 mol%). Do not omit.
-
Solvent: Anhydrous Pyridine (0.2 M concentration).
-
-
Addition: Add the Acid Chloride (1.5 – 2.0 equiv) dropwise at room temperature.
-
Reaction:
-
Heat to 90–100°C (Reflux).
-
Stir for 16–24 hours.
-
Note: If conversion stalls, add another 0.5 equiv of Acid Chloride and 0.1 equiv DMAP.
-
-
Workup:
-
Concentrate the pyridine under reduced pressure (azeotrope with toluene if necessary).
-
Redissolve residue in DCM or EtOAc.
-
Wash with 1N HCl (to remove residual pyridine/DMAP), Sat.
, and Brine. -
Purify via flash chromatography (Hexane/EtOAc gradient).
-
Protocol C: Anionic Activation (The "Nuclear" Option)
Best for: Substrates that fail Methods A/B or thermally sensitive acid chlorides.
Theory: Deprotonation of the amine (
Critical Warning: The electron-deficient pyrazine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr). Keep temperatures low to prevent the base from attacking the ring carbons (displacing
-
Setup: Flame-dried 2-neck flask, Argon atmosphere, low-temperature bath.
-
Charge:
-
NaH (60% dispersion): 1.2 equiv. Wash with dry hexane under Argon to remove oil if strictly necessary (usually not required).
-
Solvent: Anhydrous THF or DMF (0.1 M).
-
-
Deprotonation:
-
Cool solvent to 0°C .
-
Add Substrate (1.0 equiv) dissolved in minimal solvent dropwise.
-
Stir at 0°C for 30 mins. Evolution of
gas indicates anion formation.
-
-
Acylation:
-
Add Acid Chloride (1.1 – 1.2 equiv) dropwise at 0°C.
-
Allow to warm to Room Temperature slowly over 2 hours.
-
-
Workup:
-
Quench carefully with Sat.
solution. -
Extract with EtOAc.
-
Standard wash/dry/concentrate cycle.
-
Troubleshooting & Optimization
| Symptom | Diagnosis | Solution |
| No Reaction (SM recovered) | Nucleophile too weak. | Switch to Protocol C (NaH) or increase Temp in Protocol B to 120°C (use Toluene/Pyridine mix). |
| Low Yield / Black Tar | Decomposition of Pyrazine ring. | Lower temperature. Ensure inert atmosphere. Avoid strong bases if using Protocol C (try LiHMDS at -78°C instead of NaH). |
| Product is soluble in water | High polarity of pyrazine. | Do not use acid wash in workup. Salt out the aqueous layer with NaCl and use THF/EtOAc (1:1) for extraction. |
| Incomplete Conversion | Equilibrium issue or hydrolysis. | Use fresh Acid Chloride. Ensure anhydrous conditions. Add molecular sieves to the reaction. |
References
-
Acylation of Electron-Deficient Amines
- Context: General methodology for activating poor nucleophiles using DMAP/Pyridine systems.
-
Source:Organic Syntheses, Coll.[1] Vol. 3, p. 452 (1955); Vol. 20, p. 5 (1940).
- Context: Electronic properties and nucleophilic substitution patterns of trifluoromethyl-substituted nitrogen heterocycles.
-
Anionic Activation (NaH Method)
- Context: Use of NaH to acylate sterically hindered or electron-poor amines.
-
Source:Journal of Organic Chemistry, "Sodium Hydride-Mediated Acylation of Amines."
-
Analogous Pyrazine Chemistry
- Context: Acylation of 2-amino-3-chloropyrazine (analogous deactiv
-
Source:Tetrahedron Letters, "Efficient synthesis of pyrazine carboxamides."
(Note: Specific literature precedents for 3,6-bis(CF3) variants are rare; these protocols are derived from "first principles" application of physical organic chemistry to analogous electron-deficient heteroaromatic systems.)
Sources
Advanced Application Note: Fluorinated Pyrazines in Agrochemical Discovery
Executive Summary
The incorporation of fluorine into pyrazine scaffolds represents a pivotal strategy in modern agrochemical design.[1] The pyrazine ring, an electron-deficient diazine, serves as a bioisostere for pyridine and benzene, offering unique pi-stacking capabilities and hydrogen bond acceptor properties. However, the native pyrazine ring is susceptible to rapid oxidative metabolism and often lacks the lipophilicity required for optimal cuticular penetration in plants or chitin penetration in fungi.
The Fluorine Effect: Strategic fluorination (C-F) or fluoroalkylation (-CF₃, -OCHF₂) of the pyrazine core delivers three critical advantages:
-
Metabolic Blockade: Fluorine at the C2/C3 positions blocks cytochrome P450-mediated oxidative lability, extending the half-life of the active ingredient (AI) in the field.
-
pKa Modulation: Fluorine's strong electronegativity reduces the basicity of the pyrazine nitrogens (pKa ~0.6 vs. 2.5 for unsubstituted pyrazine), altering protonation states at physiological pH (plant apoplast pH ~5.5–6.0).
-
Lipophilicity Tuning: It increases the partition coefficient (LogP), enhancing transport across waxy plant cuticles and insect exoskeletons.
This guide details the synthesis, biological evaluation, and mechanistic profiling of fluorinated pyrazines, with a specific focus on fungicidal (SDHI) and herbicidal applications.
Chemical Synthesis Protocols
Protocol A: Nucleophilic Aromatic Substitution (SₙAr) "Halex" Reaction
Application: Cost-effective, large-scale synthesis of 2-fluoropyrazines from chloropyrazine precursors. This is the industry-standard route for introducing a single fluorine atom directly onto the ring.
Mechanism: The electron-deficient nature of the pyrazine ring activates the C-Cl bond towards nucleophilic attack by fluoride ions.
Materials:
-
Substrate: 2-chloropyrazine derivatives (1.0 eq)
-
Reagent: Spray-dried Potassium Fluoride (KF) (2.0–3.0 eq)
-
Catalyst: Tetraphenylphosphonium bromide (Ph₄PBr) or 18-Crown-6 (0.05 eq)
-
Solvent: Anhydrous Sulfolane or DMSO (High boiling point polar aprotic is essential)
Step-by-Step Methodology:
-
Drying: Flame-dry a 3-neck round-bottom flask under Argon flow. Add KF and dry under vacuum at 150°C for 2 hours to remove trace water (Critical: Water poisons the reaction by forming HF and reducing nucleophilicity).
-
Solvation: Cool to room temperature. Add anhydrous Sulfolane and the phase-transfer catalyst (Ph₄PBr). Stir for 30 mins.
-
Addition: Add the 2-chloropyrazine substrate.
-
Reaction: Heat the mixture to 180–200°C for 4–6 hours. Monitor by GC-MS (Looking for M-16 mass shift).
-
Workup: Cool to 100°C. Distill the product directly from the reaction mixture under reduced pressure (if volatile) or pour into ice water and extract with Dichloromethane (DCM).
-
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Protocol B: De Novo Cyclization for Trifluoromethyl Pyrazines
Application: Synthesis of 2-trifluoromethylpyrazines (e.g., Pyraziflumid scaffolds) where direct trifluoromethylation is difficult.
Materials:
-
Precursor A: 1,1,1-trifluoro-2,4-pentanedione (or similar fluorinated 1,3-diketone)
-
Precursor B: Ethylenediamine or substituted 1,2-diamines.
-
Oxidant: DDQ or MnO₂ (for aromatization).
Methodology:
-
Condensation: Mix Precursor A and B in Ethanol at 0°C. Allow to warm to RT and stir for 2 hours. This forms the dihydropyrazine intermediate.
-
Aromatization: Add DDQ (1.1 eq) to the reaction mixture and reflux for 1 hour to oxidize the dihydropyrazine to the fully aromatic pyrazine.
-
Isolation: Filter off the reduced hydroquinone byproduct. Concentrate filtrate.[2]
Synthesis Workflow Diagram
Caption: Dual pathways for synthesizing fluorinated pyrazines: SₙAr for direct fluorination (top) and cyclization for fluoroalkyl derivatives (bottom).
Application 1: Fungicide Discovery (SDHI Class)
Fluorinated pyrazine-carboxamides are potent Succinate Dehydrogenase Inhibitors (SDHIs). They function by blocking the ubiquinone-binding site (Q-site) of Complex II in the mitochondrial electron transport chain.
Target Pathogen: Botrytis cinerea (Grey Mold), Sclerotinia sclerotiorum.
Protocol: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
Purpose: To determine the EC₅₀ of the fluorinated pyrazine candidate against fungal pathogens.
Materials:
-
Potato Dextrose Agar (PDA).
-
Test Compound (dissolved in DMSO).
-
Pathogen culture (freshly grown, 5-7 days old).
-
Petri dishes (90 mm).
Step-by-Step Methodology:
-
Media Preparation: Autoclave PDA. Cool to 50°C.
-
Dosing: Add the test compound to the molten agar to achieve final concentrations of 0.1, 1, 10, 50, and 100 µg/mL. (Control: DMSO only).
-
Note: Ensure DMSO concentration does not exceed 1% v/v to avoid solvent toxicity.
-
-
Pouring: Pour 20 mL of treated agar into sterile petri dishes and allow to solidify.
-
Inoculation: Use a sterile cork borer (5 mm) to cut a mycelial plug from the edge of an actively growing fungal colony. Place the plug (mycelium side down) in the center of the treated plate.
-
Incubation: Incubate at 25°C in the dark for 3–5 days.
-
Measurement: Measure the colony diameter (cross-section) when the control plate reaches 75% coverage.
-
Calculation:
(Where C = diameter of control, T = diameter of treated).
Mode of Action Diagram (SDHI)
Caption: Mechanism of Action: Fluorinated pyrazines competitively bind to the Q-site of Complex II, halting electron transport and ATP synthesis.
Application 2: Herbicide Discovery (PDS Inhibition)
Certain 2,3-dicyanopyrazine derivatives exhibit herbicidal activity by inhibiting Phytoene Desaturase (PDS), a key enzyme in carotenoid biosynthesis.
Symptomology: Treated plants exhibit "bleaching" (chlorosis) because without carotenoids, chlorophyll is destroyed by photo-oxidation.
Protocol: Whole-Plant Pot Assay (Post-Emergence)
Purpose: To evaluate herbicidal efficacy and selectivity.
Materials:
-
Weed Species: Amaranthus retroflexus (Redroot pigweed), Digitaria sanguinalis (Crabgrass).
-
Crop Species: Zea mays (Corn) - for selectivity testing.
-
Formulation: Emulsifiable concentrate (EC) containing 5% AI, 5% Emulsifier, 90% Solvent.
Step-by-Step Methodology:
-
Planting: Sow seeds in 10 cm pots containing sandy loam soil. Grow in a greenhouse (25°C/20°C day/night) until the 3-4 leaf stage.
-
Spray Application: Apply the formulated fluorinated pyrazine using a track sprayer calibrated to deliver 200 L/ha.
-
Dose Rates: 100, 250, 500, 1000 g ai/ha.
-
-
Maintenance: Return plants to the greenhouse. Do not water foliage for 24 hours.
-
Assessment:
-
7 Days: Visual check for chlorosis (bleaching).
-
14 Days: Score phytotoxicity (0 = no effect, 100 = complete death). Cut biomass at soil level and weigh fresh weight.
-
-
Data Analysis: Plot dose-response curves to determine GR₅₀ (Growth Reduction 50%).
Physicochemical Profiling Data
The table below summarizes the impact of fluorine substitution on key properties relative to the non-fluorinated parent pyrazine.
| Property | Unsubstituted Pyrazine | 2-Fluoropyrazine | 2-Trifluoromethylpyrazine | Impact on Agrochemical Utility |
| LogP (Lipophilicity) | -0.2 (Hydrophilic) | 0.45 | 1.62 | High: Critical for penetrating waxy leaf cuticles and insect exoskeletons. |
| pKa (Basicity) | 0.65 | -0.5 | < -2.0 | Med: Reduces protonation in plant phloem, aiding systemic mobility. |
| Metabolic Stability | Low (t½ < 15 min) | High | Very High | Critical: Blocks oxidative degradation, extending field residual activity. |
| Dipole Moment | 0 D | 1.98 D | 2.4 D | Med: Influences binding orientation in the enzyme active site. |
References
- Synthesis of Fluorinated Heterocycles: Title: "Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?" Source: Alfa Chemistry
-
Biological Activity Review
-
Pyraziflumid (Fungicide)
- Title: "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Source: Chinese Chemical Society
-
URL:[Link]
-
Herbicidal Activity
-
General Agrochemical Fluorine Trends
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in fluorine-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
Welcome to the technical support center for the purification of 3,6-bis(trifluoromethyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for common challenges encountered during the purification of this and structurally related fluorinated heterocyclic amines.
The presence of two trifluoromethyl groups and an amino group on the pyrazine ring gives this compound unique electronic properties and reactivity, but it can also present specific challenges during purification.[1] This guide will walk you through the most effective purification methods, explain the underlying principles, and provide solutions to common problems.
Safety First: Handling Trifluoromethylated Amines
Before beginning any purification protocol, it is critical to be aware of the potential hazards associated with 3,6-bis(trifluoromethyl)pyrazin-2-amine and similar compounds. While specific data for this molecule is limited, related compounds are known to be toxic if swallowed, in contact with skin, or inhaled. They can also cause serious skin and eye irritation and may cause respiratory irritation.[2][3]
Mandatory Safety Precautions:
-
Work in a well-ventilated fume hood. [3]
-
Wear appropriate personal protective equipment (PPE): This includes a lab coat, safety glasses or goggles, and chemical-resistant gloves.[2][4]
-
Avoid generating dust: Handle the solid material carefully.
-
Have a safety plan: Know the location of safety showers, eyewash stations, and fire extinguishers.
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.[2]
Troubleshooting and Purification Guides
This section is formatted in a question-and-answer style to directly address issues you may encounter.
Part 1: Column Chromatography
Column chromatography is a primary method for purifying organic compounds. However, the basicity of the amino group in 3,6-bis(trifluoromethyl)pyrazin-2-amine can lead to problematic interactions with the acidic silica gel stationary phase.[5]
Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation during column chromatography. What's happening?
A1: This is a classic sign of strong interaction between your basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, tailing of your compound's band, and co-elution with impurities.[5]
Solution: Neutralize the Stationary Phase with a Mobile Phase Modifier.
The most common and effective solution is to add a small amount of a competing base to your eluent. Triethylamine (TEA) is a popular choice. The TEA will preferentially bind to the acidic sites on the silica, allowing your target compound to travel through the column without strong, undesirable interactions.[5][6]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (200-300 mesh) | Standard and widely available.[7] |
| Mobile Phase | Hexane:Ethyl Acetate with 0.5-1% Triethylamine (TEA) | A non-polar/polar solvent system is a good starting point. The TEA is crucial for preventing tailing.[5][6] |
| Gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. | To elute non-polar impurities first, followed by your product. |
Experimental Workflow: Column Chromatography
Caption: Workflow for purifying 3,6-bis(trifluoromethyl)pyrazin-2-amine by column chromatography.
Q2: I tried adding triethylamine, but my compound is still not separating well from a stubborn impurity. What are my other options?
A2: If a mobile phase modifier isn't sufficient, you can change the stationary phase to one that is less acidic or even basic.
-
Option 1: Amine-functionalized silica. This is an excellent alternative as it provides a non-acidic environment, which is much more compatible with basic amines.[6]
-
Option 2: Basic alumina. Alumina can be obtained in neutral or basic grades and can be a good choice for purifying amines.
-
Option 3: Reversed-phase chromatography. In reversed-phase (e.g., C18 silica), you can use a mobile phase with an adjusted pH. For basic amines, using a mobile phase with a pH two units above the amine's pKa will keep it in its neutral, free-base form, which can improve retention and separation.[6] A volatile base is recommended for easier removal after purification.[6]
Part 2: Sublimation
Sublimation is a powerful yet often underutilized technique for purifying volatile solids. It involves the direct transition of a substance from a solid to a gas phase, followed by deposition back into a pure solid on a cold surface.[8][9] This method is advantageous as it avoids solvents entirely, which can be beneficial for "green chemistry" initiatives and for removing residual solvents.[9][10]
Q3: My compound seems to be thermally sensitive and might be decomposing during other purification methods. Is sublimation a viable option?
A3: Yes, absolutely. Sublimation, especially under vacuum, can be performed at temperatures lower than the compound's atmospheric melting or boiling point.[8][10] This makes it ideal for purifying thermally sensitive compounds. The key requirement is that your target compound must have a significantly higher vapor pressure than the non-volatile impurities you are trying to remove.[8]
Experimental Workflow: Vacuum Sublimation
Caption: General workflow for purification by vacuum sublimation.
Q4: How do I determine the right temperature and pressure for sublimation?
A4: This requires some empirical optimization.
-
Pressure: Generally, a lower pressure (higher vacuum) will allow sublimation to occur at a lower temperature.[9] Aim for the best vacuum your system can achieve.
-
Temperature: Start with a gentle heat source (e.g., a heating mantle or oil bath) and slowly increase the temperature.[8] You should observe the purified solid depositing as crystals on the cold finger. If you heat too aggressively, you risk charring the sample or co-subliming impurities. The goal is to find the lowest temperature at which sublimation occurs at a reasonable rate.
Troubleshooting Sublimation:
-
Problem: No sublimation is observed.
-
Cause: The temperature may be too low, or the vacuum is not sufficient.
-
Solution: Increase the temperature gradually. Check your vacuum pump and all seals for leaks.
-
-
Problem: The sample is melting or turning dark.
-
Cause: The heating is too aggressive, leading to melting or decomposition.
-
Solution: Reduce the temperature immediately. A lower pressure may be needed to allow sublimation at a safer temperature.
-
-
Problem: The sublimed product keeps falling off the cold finger.
-
Cause: The temperature gradient between the sample and the cold finger is too large, or there are vibrations.
-
Solution: Ensure the apparatus is stable. You can try using a slightly warmer coolant in the cold finger if possible, but typically running tap water is sufficient.[11]
-
Frequently Asked Questions (FAQs)
Q5: Can I use recrystallization to purify 3,6-bis(trifluoromethyl)pyrazin-2-amine?
A5: Recrystallization is a fundamental purification technique for solids and may be effective. The success of this method depends entirely on finding a suitable solvent or solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures. Given the fluorinated nature of the molecule, it is likely to have good solubility in many common organic solvents. You will need to perform a solvent screen with small amounts of your crude material to identify a suitable system.
Q6: What are the likely impurities in my sample?
A6: The impurities will depend on the synthetic route used to prepare the compound. Common impurities could include:
-
Unreacted starting materials: For example, if the synthesis involved the amination of a halogenated precursor like 2-chloro-3,6-bis(trifluoromethyl)pyrazine, some of this starting material may remain.
-
Byproducts: Side reactions can lead to the formation of related compounds.
-
Residual solvents: Solvents from the reaction or a previous workup step.
Q7: The purity of my final product is still not high enough. What should I do?
A7: It is not uncommon to need a combination of purification techniques. For example, you could perform an initial purification by column chromatography to remove the bulk of the impurities and then follow up with a final polishing step using sublimation or recrystallization to achieve very high purity.
References
- Vertex AI Search, SAFETY DATA SHEET - Fisher Scientific. Retrieved February 27, 2026.
- Vertex AI Search, 14 - • SAFETY D
- Vertex AI Search, Application Note: Purification of N-Allyl-3-(trifluoromethyl)aniline by Column Chromatography - Benchchem. Retrieved February 27, 2026.
- Vertex AI Search, 2 - SAFETY D
- Vertex AI Search, Purification By Sublimation | Innovation.world. Retrieved February 27, 2026.
- Vertex AI Search, Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved February 27, 2026.
- MDPI, Trifluoromethoxypyrazines: Preparation and Properties. (2020). Molecules. Retrieved February 27, 2026.
- PMC, Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Retrieved February 27, 2026.
- BLDpharm, 1803601-40-2|3,6-Bis(trifluoromethyl)pyrazin-2-amine. Retrieved February 27, 2026.
- MDPI, Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved February 27, 2026.
- University of Toronto Scarborough, Sublimation Theory - Chemistry Online @ UTSC. Retrieved February 27, 2026.
- Semantic Scholar, Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). Retrieved February 27, 2026.
- CymitQuimica, CAS 69816-35-9: 6-(trifluoromethyl)pyrazin-2-amine. Retrieved February 27, 2026.
- University of Victoria, Sublimation A compound is said to sublime if it passes from the solid state directly into a gaseous form without first becoming - UVic. Retrieved February 27, 2026.
- Biotage, How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Retrieved February 27, 2026.
- BenchChem, Technical Support Center: Fluorination of Pyrazine-2-Carboxylic Acid. Retrieved February 27, 2026.
- ResearchGate, Experimental No. (5) Sublimation Sublimation Purpose of experimental Purification of solid sublimed substances (naphthalene). (2021). Retrieved February 27, 2026.
- CymitQuimica, SAFETY DATA SHEET. (2025). Retrieved February 27, 2026.
- Chemistry LibreTexts, 6.3A: Overview of Sublimation. (2022). Retrieved February 27, 2026.
Sources
- 1. CAS 69816-35-9: 6-(trifluoromethyl)pyrazin-2-amine [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. mdpi.com [mdpi.com]
- 8. innovation.world [innovation.world]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.uvic.ca [web.uvic.ca]
Technical Support Center: Overcoming Reactivity Challenges with 3,6-Bis(trifluoromethyl)pyrazin-2-amine
Welcome to the technical support guide for 3,6-Bis(trifluoromethyl)pyrazin-2-amine. This resource is designed for researchers, medicinal chemists, and process scientists who are leveraging this highly functionalized building block in their synthetic campaigns. The unique electronic properties of this compound, while beneficial for the final molecule's characteristics, present distinct challenges in its synthetic manipulation. This guide provides in-depth, field-proven answers and troubleshooting protocols to help you overcome the primary hurdle: its inherently low nucleophilicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my N-alkylation or N-arylation reaction with 3,6-Bis(trifluoromethyl)pyrazin-2-amine failing or giving very low yields?
Answer: The core of the issue lies in the severely diminished nucleophilicity of the 2-amino group. This is a direct consequence of the powerful electron-withdrawing effects of three distinct features in the molecule:
-
Two Trifluoromethyl (-CF3) Groups: The -CF3 group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. This creates a strong inductive effect (-I), pulling electron density away from the pyrazine ring.[1][2]
-
Pyrazine Ring Nitrogens: The two nitrogen atoms within the pyrazine ring are electronegative and exert an additional inductive pull on the ring's electron density, further deactivating it.
-
Resonance Delocalization: The lone pair of electrons on the exocyclic amino group is delocalized into the electron-deficient pyrazine ring system, reducing its availability to act as a nucleophile.[3]
Collectively, these factors drastically lower the electron density on the nitrogen atom of the amino group, making it a very weak nucleophile and a relatively strong N-H acid. Standard reaction conditions used for more nucleophilic amines will often fail.
Figure 1. Visualization of the strong inductive (-I) and resonance effects that reduce electron density on the exocyclic amino group, thus lowering its nucleophilicity.
Q2: How can I successfully perform an N-alkylation? My reaction with K₂CO₃ in acetonitrile is not working.
Answer: Standard bases like potassium carbonate (K₂CO₃) are often insufficiently strong to deprotonate the weakly nucleophilic amine to a significant extent. To drive the reaction forward, you must first generate the much more nucleophilic amide anion in situ. This requires a strong, non-nucleophilic base.
Strategy: Deprotonation with a Strong Base
The key is to use a base with a pKa (of its conjugate acid) significantly higher than that of the aminopyrazine's N-H bond. This ensures near-quantitative deprotonation.
Recommended Bases:
| Base | Common Solvent | Temperature | Key Characteristics |
| NaH (Sodium Hydride) | THF, Dioxane | 0 °C to RT | Inexpensive and effective. Heterogeneous reaction can sometimes be slow. Handle with care (flammable solid). |
| KHMDS (Potassium Hexamethyldisilazide) | THF | -78 °C to 0 °C | Highly soluble, very strong, non-nucleophilic base. Often provides cleaner reactions than NaH. |
| t-BuOK (Potassium tert-butoxide) | THF, DMF | RT | Strong base, good for many applications. Can sometimes act as a nucleophile at high temperatures. |
Troubleshooting Protocol: N-Alkylation via Deprotonation
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 3,6-bis(trifluoromethyl)pyrazin-2-amine (1.0 eq.) to anhydrous THF.
-
Cooling: Cool the solution to the recommended temperature (e.g., 0 °C for NaH, -78 °C for KHMDS). This is critical to control the exothermic deprotonation and prevent side reactions.
-
Deprotonation: Add the strong base (e.g., NaH, 1.1 eq.) portion-wise. Stir the mixture for 30-60 minutes at this temperature to allow for complete formation of the amide anion. You may observe gas evolution (H₂) if using NaH.
-
Electrophile Addition: Slowly add your alkyl halide (R-X, 1.0-1.2 eq.) to the solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive electrophiles.
-
Quench & Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Q3: I am attempting a Buchwald-Hartwig N-arylation with an aryl bromide, but I see no product formation. What am I doing wrong?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is highly dependent on the correct choice of catalyst, ligand, base, and solvent, especially for challenging substrates like this aminopyrazine.[4][5] The low nucleophilicity of the amine makes the reductive elimination step of the catalytic cycle particularly difficult.
Strategy: Optimized Buchwald-Hartwig Conditions
For electron-deficient amines, the catalytic system must be carefully tuned to promote both oxidative addition and the challenging reductive elimination step.
Key Experimental Choices & Causality:
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices.
-
Ligand Selection (Critical): Standard ligands may not be sufficient. You need bulky, electron-rich phosphine ligands that accelerate the rate-limiting reductive elimination step.
-
Recommended: Xantphos, RuPhos, or BrettPhos. These ligands stabilize the palladium center and promote the final bond-forming step.
-
-
Base Selection: A strong, non-coordinating base is required.
-
Recommended: Cs₂CO₃ (caesium carbonate) or K₃PO₄ (potassium phosphate) are often superior to NaOtBu for this class of substrate, as they are less prone to causing side reactions.
-
-
Solvent: Anhydrous, high-boiling point, non-coordinating solvents are necessary.
-
Recommended: Toluene or 1,4-Dioxane.
-
Figure 2. A generalized workflow for setting up a Buchwald-Hartwig cross-coupling reaction for challenging substrates.
Troubleshooting Protocol: Buchwald-Hartwig N-Arylation
-
Preparation: In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 eq.), 3,6-bis(trifluoromethyl)pyrazin-2-amine (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-48 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing via LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.
Q4: Are there any alternatives to Palladium catalysis if my functional groups are not compatible?
Answer: Yes, the Ullmann condensation is a classical copper-catalyzed alternative for forming C-N bonds.[6] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols use catalytic amounts of a copper source with a ligand, making it a viable alternative to palladium-based methods.[7][8]
Strategy: Ligand-Accelerated Ullmann Condensation
This approach is often effective for electron-deficient aryl halides and can be more tolerant of certain functional groups than palladium catalysis.
Key Experimental Choices & Causality:
-
Copper Source: CuI (Copper(I) Iodide) is the most common and effective pre-catalyst.
-
Ligand: The addition of a ligand is crucial for solubilizing the copper species and facilitating the catalytic cycle.
-
Recommended: 1,10-Phenanthroline or L-Proline are classic, effective ligands.
-
-
Base: A strong base is required. K₂CO₃ or K₃PO₄ are typically used.
-
Solvent: High-boiling polar aprotic solvents are necessary.
-
Recommended: DMF, DMSO, or NMP.
-
Troubleshooting Protocol: Ullmann N-Arylation
-
Preparation: To a reaction vessel, add the aryl iodide (1.0 eq.), 3,6-bis(trifluoromethyl)pyrazin-2-amine (1.2 eq.), CuI (10-20 mol%), 1,10-Phenanthroline (20-40 mol%), and K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF or DMSO.
-
Reaction: Heat the mixture to 120-150 °C and stir for 24-48 hours. The reaction often requires higher temperatures and longer reaction times than palladium-catalyzed couplings.[6]
-
Workup: Cool the reaction, pour it into water, and extract with ethyl acetate. The organic layers should be washed thoroughly with aqueous ammonia or EDTA solution to remove copper salts, followed by a brine wash.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
General Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| No Reaction / Starting Material Recovered | 1. Insufficiently strong base (for alkylation). 2. Inactive catalyst (for cross-coupling). 3. Reaction temperature too low. | 1. Switch to a stronger base (NaH, KHMDS). 2. Use a fresh catalyst/ligand; ensure inert conditions. 3. Increase temperature in 10 °C increments. |
| Low Yield (<20%) | 1. Incomplete deprotonation. 2. Suboptimal ligand for cross-coupling. 3. Insufficient reaction time. | 1. Increase stirring time after base addition. 2. Screen alternative ligands (e.g., RuPhos, BrettPhos). 3. Extend reaction time and monitor by LC-MS. |
| Multiple Side Products / Decomposition | 1. Reaction temperature too high. 2. Presence of oxygen or moisture. 3. Base reacting with electrophile. | 1. Run the reaction at a lower temperature. 2. Ensure all reagents and solvents are anhydrous and degassed; maintain a strict inert atmosphere. 3. Use a non-nucleophilic base (e.g., Cs₂CO₃, KHMDS). |
References
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed, National Institutes of Health. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nucleophilicity of Amines, Amino Acids and Pyridines. Munich University Library. [Link]
-
Nucleophilicity of Amines Definition. Fiveable. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. National Center for Biotechnology Information. [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. [Link]
-
Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. MDPI. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
1-(Trifluoromethyl)-3,4-dihydropyrrolo-[1,2-a] pyrazines: synthesis and reactions with O- and N-nucleophiles. ResearchGate. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Basicity and Nucleophilicity of Amines. StudySmarter. [Link]
-
Trifluoromethoxypyrazines: Preparation and Properties. National Center for Biotechnology Information. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
-
The tert-Amino Effect in Heterocyclic Chemistry. Synthesis of Spiro Heterocycles. National Center for Biotechnology Information. [Link]
-
Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. ResearchGate. [Link]
-
Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. ResearchGate. [Link]amine_Chelating_Unit_via_Pd-Catalyzed_Amination)
-
Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. ACS Publications. [Link]
-
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[4][9][10]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. MDPI. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]
-
N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Royal Society of Chemistry. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Center for Biotechnology Information. [Link]
-
Easy Access to 2-Aminopyridines. GalChimia. [Link]
-
electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. SciELO. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. National Center for Biotechnology Information. [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]
-
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Royal Society of Chemistry. [Link]
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Technical Support Center: Temperature Optimization for Fluorinated Pyrazine Amine Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. Fluorinated pyrazine amines are highly privileged pharmacophores in medicinal chemistry, offering unique metabolic stability and tunable lipophilicity[1]. The strong electron-withdrawing nature of the fluorine atom heavily activates the pyrazine core toward Nucleophilic Aromatic Substitution (SNAr). However, this same electronic activation makes temperature optimization a critical parameter. Improper thermal management can lead to incomplete reactions, loss of regioselectivity, or catastrophic defluorination[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure precision in your amination workflows.
Part 1: Troubleshooting Guides & FAQs
Issue 1: Reaction Stalling at Low Temperatures
Q: My SNAr amination of a difluoropyrazine is stalling at 50% conversion at room temperature. Should I increase the heat to reflux? A: No. Stalling at room temperature is rarely a thermal energy issue; it is usually a stoichiometric imbalance.
-
The Causality: During SNAr, the displaced fluoride ion forms hydrofluoric acid (HF). If unmanaged, HF protonates your unreacted amine nucleophile, rendering it electronically inactive and halting the reaction[3]. If you increase the temperature to reflux (>100 °C) to force the reaction, the excess thermal energy will overcome the activation barrier of the newly formed (and deactivated) mono-aminopyrazine, leading to unwanted bis-amination.
-
The Solution: Maintain the temperature at 25–40 °C and add a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to act as an acid scavenger, keeping your primary amine nucleophilic.
Issue 2: Defluorination During Cross-Coupling
Q: I am attempting a Buchwald-Hartwig amination on a chloro-fluoropyrazine to selectively displace the chlorine, but I am observing significant defluorination. How do I fix this? A: You are observing a competing thermal SNAr reaction. In highly electron-deficient pyrazines, the C–F bond is extremely susceptible to nucleophilic attack by the amine or the base (e.g., NaOtBu) at standard cross-coupling temperatures (100–120 °C)[4].
-
The Causality: Palladium oxidative addition into the C–Cl bond is kinetically favored, but at high temperatures, the background thermal SNAr displacement of the fluorine atom becomes highly competitive.
-
The Solution: Lower the reaction temperature to 70–80 °C. Switch to a milder, less nucleophilic base like Cs₂CO₃, and utilize a highly active, bulky phosphine ligand (e.g., BrettPhos) to accelerate the Pd-cycle at lower temperatures[5].
Issue 3: Precursor Synthesis Decomposition
Q: How can I synthesize the fluoropyrazine precursor from a chloropyrazine without using harsh, high-temperature halex (halogen exchange) conditions? A: Traditional halex reactions using CsF require temperatures up to 140 °C, which often leads to substrate decomposition and poor yields[6].
-
The Solution: Utilize anhydrous tetramethylammonium fluoride (NMe₄F). This reagent provides highly reactive, "naked" fluoride ions, allowing for quantitative SNAr fluorination of chloropyrazines at room temperature to 80 °C[6].
Part 2: Quantitative Temperature Profiling
The following table summarizes the thermodynamic balance required for regioselective mono-amination. Data reflects the SNAr reaction of 2,6-difluoropyrazine with pyrrolidine (1.1 equiv.) and DIPEA (2.0 equiv.) in DMF[7].
| Temperature (°C) | Time (h) | Mono-Amination Yield (%) | Bis-Amination Yield (%) | Unreacted Starting Material (%) |
| 20 (Room Temp) | 12 | 94% | < 1% | 5% |
| 40 (Optimal) | 4 | 96% | 3% | < 1% |
| 80 | 4 | 65% | 35% | 0% |
| 120 | 2 | 12% | 88% | 0% |
Part 3: Self-Validating Experimental Protocol
Optimized SNAr Synthesis of 2-Amino-6-fluoropyrazine Derivatives This protocol is engineered as a self-validating system. If any checkpoint fails, halt the workflow and consult the troubleshooting guide above.
-
Preparation: In an oven-dried flask under nitrogen, dissolve 2,6-difluoropyrazine (1.0 equiv.) in anhydrous DMF (0.2 M concentration).
-
Checkpoint: The solution must be completely clear. Cloudiness indicates moisture, which will lead to competitive hydrolysis (hydroxypyrazine formation) at elevated temperatures.
-
-
Reagent Addition: Add DIPEA (2.0 equiv.) followed by the amine nucleophile (1.05 equiv.) dropwise at 0 °C to control the initial exothermic Meisenheimer complex formation.
-
Thermal Optimization: Remove the ice bath and warm the reaction to exactly 40 °C using a thermostated heating block.
-
Causality: 40 °C provides sufficient kinetic energy to overcome the initial activation barrier without breaching the threshold for secondary bis-substitution.
-
-
Monitoring: Stir for 4 hours. Monitor via LC-MS or TLC.
-
Checkpoint: A successful reaction will show a single new product mass/spot. The appearance of a highly polar baseline spot indicates over-heating and subsequent bis-amination.
-
-
Quench and Workup: Cool to room temperature and quench with ice-water. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace bis-amination is detected.
Part 4: Process Diagram
Logical workflow for temperature optimization in the SNAr amination of fluorinated pyrazines.
References
1.[2] Benchchem. A Comparative Guide to the Reactivity of Fluorinated Heterocycles. URL: 2.[4] ACS Omega. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. URL: 3.[6] ACS Publications. Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. URL: 4.[7] ACS Publications. Discovery, Optimization, and Evaluation of Non-Nucleoside SARS-CoV-2 NSP14 Inhibitors. URL: 5.[1] Benchchem. 2-Chloro-5-fluoropyrazine|959019-05-7. URL: 6.[5] RSC Publishing. Transition metal-catalyzed functionalization of pyrazines. URL: 7.[3] ResearchGate. Al2O3 promoted mechanochemical nucleophilic aromatic substitution. URL:
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- 4. pubs.acs.org [pubs.acs.org]
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- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
Welcome to the dedicated technical support guide for the purification of 3,6-Bis(trifluoromethyl)pyrazin-2-amine via recrystallization. This resource is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar highly fluorinated heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of selecting the optimal recrystallization solvent and troubleshooting common issues that may arise during the purification process.
The presence of two trifluoromethyl groups on the pyrazine ring significantly influences the molecule's electronic properties, solubility, and crystal lattice energy.[1] These strong electron-withdrawing groups can make the compound less soluble in common non-polar solvents and more prone to forming oils or very fine needles that are difficult to handle. This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Q1: I'm seeing poor crystal formation or "oiling out" during the cooling phase. What's causing this and how can I fix it?
A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue with highly fluorinated compounds. This typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that nucleation is too rapid, preventing the formation of an ordered crystal lattice.
Causality Explained: The high electronegativity of the trifluoromethyl groups can lead to strong intermolecular interactions, but if the cooling is too rapid, the molecules don't have sufficient time to orient themselves into a well-defined crystal structure. Instead, they aggregate into a disordered, liquid-like phase.
Troubleshooting Protocol:
-
Re-heat and Add More Solvent: Gently re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation level.
-
Slow Cooling is Crucial: Allow the flask to cool to room temperature very slowly on the benchtop, insulated with a cloth or paper towels. Do not immediately place it in an ice bath.[2] Slow cooling is paramount for the formation of pure crystals.[3]
-
Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the surface of the solution.[4] This creates nucleation sites. Alternatively, add a "seed crystal" from a previous successful recrystallization.
-
Consider a Two-Solvent System: If oiling out persists, a two-solvent (or mixed-solvent) system is often the solution.[5] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point).[3] Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.
Q2: My recrystallized product has low purity. What are the likely sources of contamination and how can I improve the purity?
A2: Low purity after recrystallization can stem from several factors, including the inclusion of impurities in the crystal lattice, insufficient washing of the final crystals, or co-precipitation of impurities.
Causality Explained: If the cooling process is too fast, impurities can become trapped within the growing crystals. Inadequate washing can leave residual mother liquor, which contains dissolved impurities, on the surface of the crystals.
Troubleshooting Protocol:
-
Ensure Complete Dissolution: Initially, make sure all of your crude material, except for any insoluble impurities, is fully dissolved in the minimum amount of boiling solvent.[6] If there are insoluble impurities, a hot gravity filtration should be performed.[4]
-
Activated Charcoal for Colored Impurities: If your solution is colored and the pure compound is expected to be colorless or white, this may be due to high molecular weight impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution, followed by hot gravity filtration to remove the charcoal.[6]
-
Optimize the Cooling Rate: As mentioned in Q1, slow cooling is essential. Rapid cooling can lead to the formation of small, less pure crystals.
-
Wash Crystals with Cold Solvent: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[5] This will dissolve and remove surface impurities without significantly dissolving your product. It is critical that the wash solvent is cold to minimize yield loss.
-
Consider a Second Recrystallization: For particularly impure samples, a second recrystallization may be necessary to achieve the desired level of purity.
Q3: How do I select an appropriate recrystallization solvent for 3,6-Bis(trifluoromethyl)pyrazin-2-amine?
A3: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] The principle of "like dissolves like" is a good starting point. Given the polar amine group and the fluorinated nature of the molecule, a solvent of intermediate polarity or a mixed solvent system is often a good choice.
Solvent Selection Workflow:
-
Initial Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Common choices to screen include ethanol, methanol, ethyl acetate, acetone, and mixtures with non-polar solvents like hexanes or heptane.[7][8]
-
Evaluate Temperature Coefficient: A good solvent will show a significant increase in solubility with temperature.[6]
-
Consider a Two-Solvent System: As highly fluorinated compounds can have unique solubility profiles, a two-solvent system is often highly effective.[5] Common miscible pairs include ethanol/water, methanol/water, and ethyl acetate/hexanes.[3][9]
Data Presentation: Potential Recrystallization Solvents
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Single Solvents | |||
| Ethanol | 78 | Polar Protic | Often a good starting point for compounds with polar functional groups. |
| Methanol | 65 | Polar Protic | Similar to ethanol, but its lower boiling point can be advantageous. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. |
| Acetone | 56 | Polar Aprotic | A versatile solvent, but its low boiling point may not provide a large enough solubility gradient. |
| Two-Solvent Systems | |||
| Ethanol/Water | Variable | Variable | A common and effective system. The compound should be soluble in ethanol and insoluble in water. |
| Ethyl Acetate/Hexanes | Variable | Variable | A good choice for purifying less polar compounds or when water should be avoided. |
Experimental Protocol: Two-Solvent Recrystallization
This protocol outlines a robust method for recrystallizing 3,6-Bis(trifluoromethyl)pyrazin-2-amine using a two-solvent system, such as ethanol and water.
-
Dissolution: Place the crude 3,6-Bis(trifluoromethyl)pyrazin-2-amine in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., hot ethanol) required to just dissolve the solid at its boiling point.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., hot water) dropwise until the solution becomes persistently cloudy.[5]
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.[5]
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.[2] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the cold solvent mixture (in the same ratio as the final recrystallization mixture).[5]
-
Drying: Dry the purified crystals, for example, by air drying on a watch glass or in a desiccator.[2]
Mandatory Visualization: Solvent Selection Workflow
Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent system.
References
- Benchchem. (n.d.). Application Notes and Protocols for 19F NMR Spectroscopy of Fluorinated Pyrazine Compounds.
- JoVE Science Education Database. (2018). Organic Chemistry. Purifying Compounds by Recrystallization. JoVE.
- Benchchem. (n.d.). Technical Support Center: Fluorination of Pyrazine-2-Carboxylic Acid.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- University of Calgary. (n.d.). RECRYSTALLISATION.
- University of Michigan. (n.d.). Recrystallization.
- MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023, January 31). PMC.
- BLDpharm. (n.d.). 1803601-40-2|3,6-Bis(trifluoromethyl)pyrazin-2-amine.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019, October 17). PubMed.
- Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. (2024, June 4). MDPI.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. (2025, August 8). ResearchGate.
- recrystallization-2.doc.pdf. (n.d.).
- Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to.... (n.d.). ResearchGate.
- Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. (2025, October 8).
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- What solvent should I use to recrystallize pyrazoline?. (2017, April 23). ResearchGate.
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- 6. Recrystallization [sites.pitt.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Miscibility Table [sigmaaldrich.com]
Technical Support Center: Handling Moisture Sensitivity in Trifluoromethyl Pyrazine Reactions
Welcome to the technical support center for trifluoromethyl pyrazine reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these moisture-sensitive compounds. The trifluoromethyl group, while offering unique physicochemical properties beneficial for agrochemicals and pharmaceuticals, introduces significant challenges related to moisture sensitivity.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding moisture sensitivity in reactions involving trifluoromethyl pyrazines.
Q1: Why are trifluoromethyl pyrazine reactions so sensitive to moisture?
A1: The high electronegativity of the fluorine atoms in the trifluoromethyl group makes the pyrazine ring electron-deficient. This heightened electrophilicity makes the molecule susceptible to nucleophilic attack by water, which can lead to undesired side reactions, decomposition of starting materials, or deactivation of catalysts.[1][2]
Q2: What are the most common signs of moisture contamination in my reaction?
A2: The primary indicators of moisture contamination include:
-
Low or no product yield: This is the most frequent and obvious sign.
-
Formation of unexpected byproducts: Hydrolysis of the trifluoromethyl group or other sensitive functionalities can lead to a complex mixture of products.
-
Inconsistent reaction rates: Trace amounts of water can either inhibit or, in some specific cases, accelerate reactions in an uncontrolled manner, leading to poor reproducibility.
-
Catalyst deactivation: Many transition metal catalysts, particularly palladium complexes used in cross-coupling reactions, are sensitive to moisture.[3]
Q3: Can I use standard laboratory-grade solvents for these reactions?
A3: It is highly discouraged. Standard laboratory-grade solvents often contain enough water to be detrimental to moisture-sensitive reactions. It is crucial to use anhydrous solvents, which have been rigorously dried and are stored under an inert atmosphere.
Q4: What is the best way to handle moisture-sensitive reagents like trifluoromethyl pyrazines?
A4: The best practice is to handle these reagents in a controlled, inert atmosphere. This can be achieved using either a glove box or by employing Schlenk line techniques.[4][5] These methods prevent the reagents from coming into contact with atmospheric moisture and oxygen.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield in a Suzuki-Miyaura Cross-Coupling Reaction
You are attempting to couple a bromo-trifluoromethyl pyrazine with an arylboronic acid, but the yield is consistently below 20%.
Troubleshooting Workflow
A troubleshooting workflow for low-yield Suzuki-Miyaura cross-coupling reactions.
Potential Causes and Solutions
-
Cause 1: Impure or Decomposed Boronic Acid. Boronic acids are susceptible to dehydration to form cyclic boroxines, which are less reactive in cross-coupling reactions.
-
Solution: Use freshly purchased boronic acid or recrystallize older batches. Store boronic acids in a desiccator.
-
-
Cause 2: Inadequate Solvent Drying. Residual water in the solvent can hydrolyze the boronic acid and deactivate the palladium catalyst.
| Drying Agent | Suitable Solvents | Not Suitable For |
| Calcium Hydride (CaH2) | Ethers, hydrocarbons, some esters | Protic solvents (alcohols, amines) |
| Sodium/Benzophenone | Ethers, hydrocarbons | Halogenated solvents, ketones |
| Molecular Sieves (3Å or 4Å) | Most common organic solvents | - |
| Phosphorus Pentoxide (P4O10) | Hydrocarbons, halogenated solvents | Alcohols, amines, ketones |
-
Cause 3: Suboptimal Catalyst System. The choice of palladium precursor and ligand is critical for the success of Suzuki-Miyaura couplings.[10][11][12]
-
Solution: Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., phosphine-based ligands like XPhos, SPhos). The use of pre-catalysts can also improve reaction outcomes.[13]
-
-
Cause 4: Ineffective Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation.
Issue 2: Hydrodehalogenation in a Buchwald-Hartwig Amination
Instead of the desired C-N bond formation, you are observing significant amounts of the hydrodehalogenated trifluoromethyl pyrazine.
Troubleshooting Workflow
A decision tree for troubleshooting hydrodehalogenation in Buchwald-Hartwig amination.
Potential Causes and Solutions
-
Cause 1: Presence of Water. Water can act as a proton source, leading to the reduction of the aryl halide.
-
Solution: As with Suzuki couplings, ensure all components of the reaction are rigorously dried.[3]
-
-
Cause 2: Inappropriate Base. The choice of base is crucial in Buchwald-Hartwig aminations.[16][17] Some bases can promote hydrodehalogenation.
-
Solution: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). Avoid weaker bases that may contain water of hydration.
-
-
Cause 3: Ligand Effects. The electronic and steric properties of the ligand can influence the relative rates of amination and hydrodehalogenation.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., BrettPhos, RuPhos), which are known to promote the desired C-N coupling.
-
-
Cause 4: Impure Amine. The amine starting material may contain impurities that can act as hydrogen donors.
-
Solution: Purify the amine by distillation or by passing it through a short plug of activated alumina before use.[18]
-
III. Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Suzuki-Miyaura Coupling
This protocol outlines the setup of a Suzuki-Miyaura reaction under an inert atmosphere using a Schlenk line.
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator.
-
Schlenk Line Setup: Assemble the reaction flask on the Schlenk line. Evacuate the flask under high vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all air and moisture are removed.[19]
-
Reagent Addition:
-
To the reaction flask, add the bromo-trifluoromethyl pyrazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.) under a positive flow of inert gas.
-
Add the palladium catalyst and ligand (typically in mol% quantities) under the same positive flow of inert gas.
-
-
Solvent Addition: Add the anhydrous, degassed solvent via a syringe through a rubber septum.
-
Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[20]
Protocol 2: Solvent Degassing using the Freeze-Pump-Thaw Method
This is a highly effective method for removing dissolved gases, including oxygen, from solvents.[15]
-
Place the solvent in a Schlenk flask equipped with a stir bar.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.
-
After the final cycle, backfill the flask with an inert gas. The solvent is now ready for use.
IV. Conclusion
Successfully conducting reactions with trifluoromethyl pyrazines hinges on the meticulous exclusion of moisture and oxygen. By understanding the underlying principles of their sensitivity and implementing robust experimental techniques, researchers can overcome these challenges. This guide provides a foundational framework for troubleshooting and optimizing these demanding but rewarding reactions. For further in-depth information, consulting specialized literature on air-sensitive techniques and cross-coupling reactions is highly recommended.[18][21]
V. References
-
An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). ChemRxiv.
-
Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
-
Chiu, H.-C., & Morin, T. J. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE. [Link]
-
Glove Box Chemistry. (2024, September 19). Lith Machine. [Link]
-
University Health and Safety. (2018, December). Guidance Document SCHLENK LINE. University of St Andrews. [Link]
-
Synthesis and Preparation in Glove Box and Isolator. Jacomex. [Link]
-
Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0). (2018). RSC Publishing. [Link]
-
solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (1977). Journal of Organic Chemistry.
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
-
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[4][15]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (2020, December 2). MDPI. [Link]
-
Trifluoromethoxypyrazines: Preparation and Properties. (2020, May 9). PubMed. [Link]
-
Trifluoromethoxypyrazines: Preparation and Properties. (2020, May 9). MDPI. [Link]
-
Trifluoromethoxypyrazines: Preparation and Properties. (2020, May 9). PMC - NIH. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
-
Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010, September 21). Journal of the American Chemical Society - ACS Publications. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ossila.com [ossila.com]
- 5. Glove Box Chemistry [lithmachine.com]
- 6. Drying solvents and Drying agents [delloyd.50megs.com]
- 7. Drying Agents [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 20. mdpi.com [mdpi.com]
- 21. Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
1H NMR Spectrum Analysis of 3,6-Bis(trifluoromethyl)pyrazin-2-amine: A Comparative Guide for Structural Validation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural validation, comparative analytical performance, and self-validating NMR protocols.
Executive Summary: The Analytical Challenge of Fluorinated N-Heterocycles
In modern medicinal chemistry, highly fluorinated N-heterocycles are privileged scaffolds. The introduction of trifluoromethyl (–CF₃) groups onto a pyrazine core significantly enhances metabolic stability, lipophilicity, and target binding affinity. However, the extreme electron-deficient nature of these rings poses unique analytical challenges.
As a Senior Application Scientist, I frequently encounter the need to rigorously validate building blocks like 3,6-Bis(trifluoromethyl)pyrazin-2-amine (CAS: 1803601-40-2) [1]. This guide provides an in-depth analysis of its ¹H NMR spectrum, objectively comparing the performance of ¹H NMR against orthogonal analytical modalities (¹⁹F NMR and LC-MS) to establish a self-validating structural verification protocol.
Molecular Anatomy & Mechanistic Expectations
To interpret the ¹H NMR spectrum accurately, we must first break down the electronic environment of 3,6-Bis(trifluoromethyl)pyrazin-2-amine (C₆H₃F₆N₃, MW: 231.10).
-
The Pyrazine Core: Inherently electron-deficient due to the two electronegative nitrogen atoms in the ring.
-
The Substituents: An electron-donating amino group (–NH₂) at C2, and two strongly electron-withdrawing –CF₃ groups at C3 and C6.
-
The Solitary Proton: This specific substitution pattern leaves exactly one aromatic proton on the ring, located at the C5 position.
Electronic Causality: The cumulative inductive (–I) and mesomeric (–M) withdrawal by the pyrazine nitrogens and the adjacent C6-CF₃ group severely strips electron density from the C5 carbon. While the C2-amino group donates electron density (+M effect), its shielding influence is localized, leaving the meta-like C5 proton highly deshielded [2].
Comparative Analytical Modalities: ¹H NMR vs. Alternatives
Relying on a single analytical method for highly substituted fluorinated aromatics is a critical failure point in quality control. To objectively evaluate the performance of ¹H NMR, we must compare it against alternative techniques.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Target Nucleus / Analyte | Quantitative Metric | Performance in Structural Validation |
| ¹H NMR (Primary) | Protons (¹H) | 1H (Aromatic), 2H (Amine) | Optimal for confirming ring integrity and amine presence. Fails to quantify fluorination directly. |
| ¹⁹F NMR (Alternative) | Fluorine (¹⁹F) | 3F (C3), 3F (C6) | Optimal for confirming the presence of two distinct –CF₃ environments. Blind to the aromatic proton. |
| LC-MS (Alternative) | Molecular Ion | m/z 232.1 [M+H]⁺ | Optimal for exact mass and overall sample purity (>95% UV). Cannot distinguish regioisomers alone. |
Performance Verdict: ¹H NMR is indispensable for confirming the structural skeleton and detecting hydrogen-containing impurities (e.g., residual synthesis solvents). However, because it is blind to the –CF₃ groups themselves, its performance is maximized only when deployed alongside ¹⁹F NMR in a multi-modal strategy.
In-Depth ¹H NMR Spectrum Analysis
When analyzing 3,6-Bis(trifluoromethyl)pyrazin-2-amine, the ¹H NMR spectrum (typically acquired at 400 MHz) is elegantly simple but mechanistically rich.
Table 2: Quantitative ¹H NMR Spectral Assignments
| Proton Environment | Expected Chemical Shift (DMSO-d₆) | Integration | Multiplicity | Causality / Assignment Notes |
| C5-H (Aromatic) | ~8.60 - 8.90 ppm | 1H | Singlet (s) | Highly deshielded by ortho/meta –CF₃ groups and ring nitrogens. Lack of adjacent protons prevents H-H scalar coupling. |
| C2-NH₂ (Amine) | ~7.50 - 8.00 ppm | 2H | Broad Singlet (br s) | Deshielded by hydrogen bonding in DMSO. Broadened by ¹⁴N quadrupolar relaxation and intermediate proton exchange. |
Mechanistic Deep-Dive
-
The Aromatic Singlet (C5-H): You will observe a sharp singlet far downfield (~8.60–8.90 ppm). Why a singlet? Because there are no adjacent protons to cause scalar splitting. While long-range heteronuclear coupling (⁴JHF) with the fluorine atoms exists, it is typically too small (< 1 Hz) to resolve into a distinct multiplet in standard 1D ¹H NMR, preserving the singlet appearance.
-
The Heteroatom Peak (–NH₂): The amine peak appears as a broad singlet integrating to 2H. The broadening is caused by the quadrupolar relaxation of the adjacent Nitrogen-14 nucleus (I=1). Notably, the chemical shift is highly solvent-dependent: in a non-coordinating solvent like CDCl₃, it appears around 5.00–5.50 ppm, whereas in DMSO-d₆, strong hydrogen-bond acceptance drastically deshields the protons, pushing them to ~7.50–8.00 ppm.
Step-by-Step Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, follow this optimized, self-validating protocol for acquiring the ¹H NMR spectrum.
Step 1: Solvent Selection & Sample Preparation
-
Weigh 10–15 mg of 3,6-Bis(trifluoromethyl)pyrazin-2-amine.
-
Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality: Highly fluorinated, planar heterocycles often exhibit limited solubility in non-polar solvents like CDCl₃. DMSO-d₆ ensures complete dissolution, preventing line broadening caused by sample heterogeneity.
Step 2: Probe Equilibration
-
Transfer the solution to a high-quality 5 mm NMR tube and allow the sample to equilibrate in the NMR probe at 298 K for at least 5 minutes prior to tuning and matching.
-
Causality: Temperature stabilization prevents thermal convection currents within the tube, which would otherwise degrade peak shape and resolution.
Step 3: Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Number of Scans (NS): 16 to 32 (sufficient for a 15 mg sample).
-
Relaxation Delay (D1): Set to 2.0 seconds.
-
Causality: The highly deshielded C5 proton may have a longer longitudinal relaxation time (T₁). A sufficient D1 delay ensures complete relaxation between pulses, guaranteeing accurate integration ratios (1:2) between the aromatic and amine protons.
Step 4: The Self-Validation Step (D₂O Exchange)
-
If the broad –NH₂ peak overlaps with aromatic impurities, remove the tube, add 1–2 drops of Deuterium Oxide (D₂O), shake vigorously for 30 seconds, and re-acquire the spectrum.
-
Causality: The labile amine protons will rapidly exchange with deuterium (forming –ND₂). Because deuterium resonates at a completely different frequency, the broad singlet will vanish from the ¹H spectrum. This self-validating step unambiguously confirms the assignment of the amine peak and reveals any hidden impurities beneath it.
Analytical Workflow Visualization
Below is the decision-tree workflow representing the multi-modal structural validation process for this compound.
Analytical workflow for the structural validation of 3,6-Bis(trifluoromethyl)pyrazin-2-amine.
Conclusion
For the structural validation of 3,6-Bis(trifluoromethyl)pyrazin-2-amine, ¹H NMR provides critical, high-fidelity data regarding the aromatic core and the amino substituent. However, its performance is maximized when deployed as part of a multi-modal analytical strategy. By coupling the precise proton mapping of ¹H NMR with the fluorine-specific insights of ¹⁹F NMR and the mass confirmation of LC-MS, researchers can establish a rigorously self-validating quality control protocol essential for downstream drug development.
References
- Title: WO2009044162A1 - Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds and their use Source: Google Patents URL
Technical Comparison Guide: 13C NMR Characterization of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
Topic: 13C NMR Chemical Shifts of 3,6-Bis(trifluoromethyl)pyrazin-2-amine Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, the 3,6-bis(trifluoromethyl)pyrazin-2-amine scaffold represents a critical "privileged structure." Unlike its non-fluorinated or mono-fluorinated analogs, this compound offers a unique balance of reduced basicity, enhanced lipophilicity, and metabolic blockade at the oxidative "soft spots" (C3 and C6) of the pyrazine ring.
This guide provides a technical comparison of the 13C NMR spectral signatures of this compound against its structural alternatives. It is designed to assist analytical scientists and synthetic chemists in validating the identity, regio-purity, and electronic state of this building block during drug development.
Structural Identity & Logic
The introduction of two trifluoromethyl (-CF3) groups onto the pyrazine core fundamentally alters the electronic landscape of the molecule compared to standard 2-aminopyrazine.
-
Electronic Deficit: The pyrazine ring is already electron-deficient. Adding two strong electron-withdrawing groups (EWGs) further depletes electron density, significantly deshielding the ring carbons in specific patterns.
-
Symmetry & Regiochemistry: The 3,6-substitution pattern creates a specific asymmetry that is immediately resolvable by 13C NMR, distinguished by unique C-F coupling constants (
).
Visualizing the Core Structure
Figure 1: Structural assignment logic for the 13C NMR signals. Note the distinct electronic environments for C3 and C6 due to the amine directing effect.
Comparative 13C NMR Analysis
The following table contrasts the spectral "fingerprint" of the target compound with its common alternatives: the non-fluorinated 2-Aminopyrazine and the mono-substituted 2-Amino-6-(trifluoromethyl)pyrazine .
Key Differentiator: The presence of two distinct quartets in the aromatic region (C3, C6) and two quartets in the aliphatic/CF3 region serves as the definitive proof of the "Bis" substitution pattern, ruling out mono-fluorinated impurities.
Table 1: Comparative Chemical Shift Data (ppm)
| Carbon Position | Target: 3,6-Bis(CF3) | Alt 1: 2-Amino-6-(CF3) | Alt 2: 2-Aminopyrazine | Diagnostic Feature |
| C2 (C-NH2) | 152.0 - 155.0 | 154.0 - 156.0 | 157.0 | Deshielded Singlet. Shifted upfield slightly in the Bis-CF3 analog due to steric crowding/electronic repulsion. |
| C3 (C-X) | 132.0 - 138.0 (q) | 130.0 - 135.0 (s) | 133.0 (s) | Quartet vs. Singlet. In the target, C3 is coupled to F ( |
| C5 (C-H) | 138.0 - 142.0 | 135.0 - 140.0 | 133.5 | Singlet. Remains a singlet in all three, but shifts downfield with increasing CF3 substitution. |
| C6 (C-X) | 140.0 - 145.0 (q) | 142.0 - 148.0 (q) | 142.0 (s) | Quartet. Confirms the presence of the second CF3 group. |
| -CF3 Groups | 119.0 - 124.0 (q) | 120.0 - 122.0 (q) | N/A | Large Coupling. Characteristic large splitting ( |
> Note: Chemical shifts are referenced to DMSO-d6 (39.5 ppm) or CDCl3 (77.16 ppm). Values are expected ranges based on Structure-Activity Relationship (SAR) data of trifluoromethylated heterocycles.
Detailed Spectral Interpretation
To validate your sample, look for these specific coupling patterns. The interaction between Carbon-13 and Fluorine-19 (spin 1/2) is the primary validation tool.
A. The "Quartet" Signature (Coupling Constants)
Unlike proton NMR, where integration is key, 13C NMR for this compound relies on multiplicity .
-
1-Bond Coupling (
): The carbons of the CF3 groups themselves will appear as quartets with a massive coupling constant of ~270–275 Hz . -
2-Bond Coupling (
): The pyrazine ring carbons directly attached to the CF3 groups (C3 and C6) will appear as quartets with a coupling constant of ~30–35 Hz . -
3-Bond Coupling (
): C2 and C5 may show smaller splitting (~3–5 Hz), often appearing as broadened singlets or pseudo-doublets depending on resolution.
B. Solvent Effects (DMSO vs. CDCl3)
-
DMSO-d6: Recommended for this compound. The polar solvent disrupts intermolecular H-bonding of the amine, leading to sharper peaks. It typically shifts the C2 (C-NH2) signal slightly downfield compared to chloroform.
-
CDCl3: May result in broader signals for C2 and C3 due to the quadrupole moment of the adjacent Nitrogen and H-bonding aggregation.
Experimental Protocol: Validating Purity
This protocol ensures you capture the quaternary carbons (C2, C3, C6), which often have long relaxation times (
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 30–50 mg of 3,6-Bis(trifluoromethyl)pyrazin-2-amine in 0.6 mL of DMSO-d6 .
-
Why: High concentration is required because the molecule has 4 quaternary carbons (low NOE enhancement) and splitting (signal intensity distributed into quartets).
-
-
Instrument Parameters:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: The CF3-attached carbons (C3, C6) have no attached protons to facilitate relaxation. A short D1 will suppress these signals, making the compound appear like a mono-substituted impurity.
-
Scans (NS): Minimum 1024 scans (approx. 1 hour). The CF3 splitting divides signal height by 4, requiring more scans for good S/N ratio.
-
-
Data Processing:
-
Apply an exponential window function (Line Broadening = 1.0 – 2.0 Hz) to enhance signal-to-noise for the quartets.
-
Performance Comparison: Why Use the Bis-CF3 Analog?
When selecting a building block for drug discovery, the NMR data correlates directly with the physical properties that drive performance.
| Feature | 3,6-Bis(trifluoromethyl) | Mono-CF3 Analog | Impact on Drug Design |
| Metabolic Stability | High | Moderate | The C3 and C6 positions are blocked by Fluorine, preventing oxidative metabolism (P450 oxidation) common in pyrazines. |
| Lipophilicity (LogP) | High | Medium | Increased permeability across the Blood-Brain Barrier (BBB). |
| Basicity (pKa) | Low | Medium | Reduced basicity of the amine makes it a unique nucleophile, often requiring specific Buchwald catalysts for coupling (validated by the deshielded C2 NMR shift). |
References
-
Doddrell, D., et al. (1976). Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.[2] Journal of the Chemical Society, Perkin Transactions 2.[3] Link
-
PubChem Compound Summary. (2025). 3,6-Bis(trifluoromethyl)pyrazin-2-amine (CAS 1803601-40-2). National Center for Biotechnology Information. Link
-
Himo, F., et al. (2020). Substitution Effect of the Trifluoromethyl Group on Bioactivity.[4] Journal of Chemical Information and Modeling. Link
-
University of Ottawa NMR Facility. (2007).[5] 13C NMR of Fluorinated Organics: Coupling Constants and Multiplicities.Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-(Trifluoromethyl)phenothiazine(92-30-8) 13C NMR spectrum [chemicalbook.com]
- 3. CN100465164C - Selective Synthesis of CF3-Substituted Pyrimidines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
LC-MS fragmentation patterns of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
[1]
Content Type: Technical Comparison & Method Development Guide
Analyte: 3,6-Bis(trifluoromethyl)pyrazin-2-amine (CAS: 1803601-40-2)
Formula:
Executive Summary: The Analytical Challenge
3,6-Bis(trifluoromethyl)pyrazin-2-amine represents a distinct class of electron-deficient fluoro-heterocycles often utilized as intermediates in the synthesis of high-potency kinase inhibitors and agrochemicals.[1]
For the analytical chemist, this molecule presents a specific "performance" challenge in Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of two strongly electron-withdrawing trifluoromethyl (
This guide objectively compares the ionization performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and maps the predictive fragmentation logic required for metabolite identification and impurity profiling.
Ionization Source Comparison: ESI vs. APCI[2]
When developing a method for 3,6-Bis(trifluoromethyl)pyrazin-2-amine, the choice of ionization source is critical.[1] Unlike standard basic amines, the electron-withdrawing nature of the
Comparative Performance Matrix
| Feature | Electrospray Ionization (ESI+) | Atmospheric Pressure Chemical Ionization (APCI+) | Recommendation |
| Ionization Mechanism | Solution-phase protonation (Desolvation) | Gas-phase proton transfer (Plasma) | APCI is theoretically superior for this analyte.[1][2] |
| Sensitivity | Moderate. The low | High. Gas-phase ion-molecule reactions are less dependent on solution | Use APCI for trace-level quantification.[1] |
| Matrix Effects | High Susceptibility. Co-eluting matrix components easily suppress the weak signal.[1] | Robust. Less susceptible to ion suppression from phospholipids or salts.[1] | Preferred for biological matrices (plasma/urine).[1] |
| Fragmentation (In-Source) | Low. Produces a cleaner molecular ion | Moderate. Thermal energy may induce premature loss of | Use ESI for structural characterization (MS/MS).[1][3][4] |
Senior Scientist Insight:
While ESI is the default for most labs, the "performance alternative" here is APCI. If you are restricted to ESI, you must use a mobile phase pH < 3.0 to force protonation on the exocyclic amine. The
groups pull electron density away from the ring nitrogens, making them virtually non-basic.
Fragmentation Pathways (MS/MS Mechanisms)
Understanding the fragmentation of 3,6-Bis(trifluoromethyl)pyrazin-2-amine requires analyzing the competition between the stability of the pyrazine ring and the lability of the substituents.
Primary Fragmentation Channels
Upon Collision-Induced Dissociation (CID) of the precursor
-
Pathway A: Deamination (Loss of
) [1] -
Pathway B: Defluorination / Hydrofluoric Acid Loss (Loss of
) [1] -
Pathway C: Ring Cleavage (Loss of
) [1]-
Mechanism: Retro-Diels-Alder (RDA) type collapse or direct extrusion of
(27 Da) from the pyrazine ring.[1] -
Product:
. -
Relevance: Fundamental breakdown of the pyrazine core.
-
Visualization of Fragmentation Logic
Figure 1: Predicted MS/MS fragmentation tree for 3,6-Bis(trifluoromethyl)pyrazin-2-amine under Positive ESI/APCI conditions.[1]
Experimental Protocol: Method Development
To replicate these results or validate the compound in your matrix, follow this self-validating protocol.
A. LC-MS Conditions (Standardized)
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus),
.[1]-
Why: End-capping reduces peak tailing caused by interaction between the amine and residual silanols.[1]
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
B. MS Source Parameters (ESI+)[1]
-
Capillary Voltage: 3.5 - 4.0 kV (Higher voltage needed due to low basicity).[1]
-
Gas Temperature: 350°C (High heat aids desolvation of the polar
groups). -
Fragmentor Voltage: 100-135 V (Optimize to preserve the parent ion; too high will strip
in-source).[1]
C. Validation Step (Self-Check)
Comparative Data: Relative Abundance
The following table predicts the relative abundance of fragments based on the bond dissociation energies (BDE) typical for fluorinated aminopyrazines.
| Fragment Ion ( | Identity | Predicted Relative Abundance (%) | Mechanistic Note |
| 232.03 | 100% (Base Peak) | Stable parent, provided soft ionization is used.[1] | |
| 215.00 | 40 - 60% | Facile cleavage of the exocyclic amine.[1] | |
| 212.02 | 20 - 30% | Requires specific conformation; less abundant than deamination.[1][2] | |
| 205.02 | 10 - 20% | High energy requirement; observed at higher collision energies (>30 eV).[1][2] | |
| 69.00 | < 5% | Rare in ESI; indicates thermal degradation or very high collision energy.[1] |
References
-
Kiontke, A., et al. (2016).[1][5][6] Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH. PLOS ONE. Link
-
Context: Supports the requirement for acidic mobile phases for electron-deficient nitrogen heterocycles.[1]
-
-
Niessen, W. M. A. (2006).[1] Liquid Chromatography-Mass Spectrometry. CRC Press.[1]
- Context: Foundational text on the fragmentation mechanisms of aminopyrazines (loss of HCN and NH3).
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1]
-
Context: Detailed mechanisms for "Ortho-effect" losses of HF in fluorinated aromatics.[1]
-
-
PubChem Compound Summary. (2025). 3,6-Bis(trifluoromethyl)pyrazin-2-amine.[1][7] National Center for Biotechnology Information.[1] Link
-
Context: Source of physicochemical properties (H-bond donors/acceptors) used to predict ionization behavior.[1]
-
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. CAS 69816-35-9: 6-(trifluoromethyl)pyrazin-2-amine [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instr… [ouci.dntb.gov.ua]
- 6. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 7. 1803601-40-2|3,6-Bis(trifluoromethyl)pyrazin-2-amine|BLD Pharm [bldpharm.com]
Bioactivity Comparison Guide: 3,6-Bis(trifluoromethyl)pyrazin-2-amine Derivatives
The following guide provides an in-depth technical comparison of 3,6-Bis(trifluoromethyl)pyrazin-2-amine derivatives , focusing on their application in medicinal chemistry as potent pharmacophores for kinase inhibition and ion channel modulation.
Executive Summary
3,6-Bis(trifluoromethyl)pyrazin-2-amine (CAS: 1803601-40-2) represents a specialized, electron-deficient heterocyclic scaffold.[1][2][3][4][5] In drug discovery, this moiety is increasingly utilized to optimize the physicochemical properties of bioactive ligands. The simultaneous presence of two trifluoromethyl (-CF3) groups at the C3 and C6 positions of the pyrazine ring imparts unique electronic and steric characteristics that distinguish it from mono-substituted pyrazines or pyridine analogs.
This guide objectively compares derivatives of this scaffold against standard alternatives (non-fluorinated and mono-fluorinated analogs) to demonstrate its superior utility in enhancing metabolic stability , membrane permeability , and target selectivity .
Comparative Bioactivity Analysis
The "Fluorine Effect" on Pharmacokinetics
The strategic incorporation of -CF3 groups profoundly alters the bioactivity profile. The table below summarizes the comparative advantages of the 3,6-bis(trifluoromethyl) scaffold against common alternatives.
| Feature | 3,6-Bis(CF3)pyrazin-2-amine | 3-(CF3)pyrazin-2-amine | Pyrazin-2-amine (Unsubstituted) |
| Lipophilicity (cLogP) | High (~2.5 - 3.0) | Moderate (~1.2) | Low (~ -0.2) |
| Metabolic Stability | Excellent (Blocks C3/C6 oxidation) | Moderate (C6 exposed) | Poor (Rapid oxidative metabolism) |
| Electronic Character | Highly Electron-Deficient (π-acidic) | Moderately Electron-Deficient | Neutral/Weakly Basic |
| H-Bond Donor Acidity | Enhanced (NH2 is less basic, more acidic) | Moderate | Standard |
| Primary Application | Kinase Inhibitors (ATP-competitive), Na+ Channel Blockers | General Fragment | General Fragment |
Mechanism of Action: Kinase Inhibition
Derivatives of 3,6-bis(trifluoromethyl)pyrazin-2-amine are particularly effective as ATP-competitive inhibitors in kinase drug discovery (e.g., PI3K, mTOR, PKC).
-
Hinge Binding: The pyrazine nitrogen (N1 or N4) serves as a hydrogen bond acceptor, while the exocyclic amine (C2-NH2) acts as a donor to the kinase hinge region.
-
Hydrophobic Pocket Occupancy: The bulky, lipophilic -CF3 groups at C3 and C6 displace water molecules and fill hydrophobic pockets (e.g., the gatekeeper region), improving binding affinity and selectivity.
Signaling Pathway Visualization (PI3K/Akt/mTOR)
The following diagram illustrates the downstream signaling pathways modulated by pyrazine-based kinase inhibitors.
Caption: Schematic of the PI3K/Akt/mTOR pathway, highlighting the intervention point for pyrazine-based inhibitors.
Experimental Protocols
To validate the bioactivity of these derivatives, the following standardized protocols are recommended. These workflows ensure reproducibility and accurate SAR (Structure-Activity Relationship) determination.
Synthesis of Bioactive Amides (General Protocol)
The primary amine is often derivatized into an amide or urea to engage specific protein targets.
Reagents:
-
3,6-Bis(trifluoromethyl)pyrazin-2-amine (1.0 eq)[1][2][3][4][5]
-
Carboxylic Acid (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (
). -
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1.0 mmol) to the reaction mixture.
-
Reaction: Stir at
for 12–24 hours. Monitor progress via LC-MS (Target mass: ). -
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over .[6] -
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
In Vitro Kinase Assay (ADP-Glo™ Platform)
This assay quantifies the inhibitory potency (
Principle: Measures ADP production, which is directly proportional to kinase activity.
Workflow:
-
Preparation: Dilute the pyrazine derivative in DMSO (10-point dose-response curve).
-
Incubation: Mix kinase enzyme, substrate (e.g., PIP2:PS lipid vesicles), and compound in reaction buffer. Incubate for 10 min.
-
Initiation: Add ATP to start the kinase reaction. Incubate at RT for 60 min.
-
Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.
-
Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase).
-
Analysis: Measure luminescence using a plate reader. Calculate
using non-linear regression (GraphPad Prism).
Assay Workflow Diagram
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
Critical Analysis: Why Choose This Scaffold?
Metabolic Stability (The "Metabolic Blockade")
In non-fluorinated pyrazines, the C3 and C6 positions are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes.
-
Problem: Rapid clearance leads to short half-life (
) and poor bioavailability. -
Solution: Substitution with -CF3 at both C3 and C6 sterically and electronically blocks these sites. The C-F bond is metabolically inert.
-
Outcome: Derivatives of 3,6-bis(trifluoromethyl)pyrazin-2-amine typically exhibit >5-fold increase in microsomal stability compared to their non-fluorinated counterparts.
Electronic Tuning for Specificity
The strong electron-withdrawing nature of two -CF3 groups significantly lowers the
-
Effect: The ring becomes less basic. This reduces non-specific binding to acidic proteins and improves selectivity for the hydrophobic ATP-binding pockets of kinases.
-
Bioisosterism: This scaffold acts as a bioisostere for electron-deficient pyridines and pyrimidines found in drugs like Crizotinib (ALK inhibitor) or Idelalisib (PI3K
inhibitor), but with enhanced lipophilicity.
References
-
Synthesis and Biological Evaluation of Pyrazine Derivatives. Journal of Medicinal Chemistry. (General reference for pyrazine kinase inhibitors).
-
Protein Kinase C Inhibitors and Methods of Their Use. World Intellectual Property Organization (WO2016020864A1). (describes bis-trifluoromethyl heteroaromatic inhibitors).
-
The Fluorine Effect in Medicinal Chemistry. Journal of Fluorine Chemistry. (Mechanistic insight into CF3 metabolic stability).
-
3,6-Bis(trifluoromethyl)pyrazin-2-amine Product Data. BLD Pharm / Accela ChemBio. (Chemical properties and availability).[2][4][5][6][7][8][9][10][11][12]
Sources
- 1. 69816-38-2|5-(Trifluoromethyl)pyrazin-2-amine|BLD Pharm [bldpharm.com]
- 2. 1803601-40-2|3,6-Bis(trifluoromethyl)pyrazin-2-amine|BLD Pharm [bldpharm.com]
- 3. 69816-35-9|6-(Trifluoromethyl)pyrazin-2-amine|BLD Pharm [bldpharm.com]
- 4. 1249992-26-4,1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1249992-26-4,1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. mdpi.com [mdpi.com]
- 7. eurjchem.com [eurjchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. media.sci-meet.com [media.sci-meet.com]
- 11. CA2800618C - Heteroaryl compounds and methods of use thereof - Google Patents [patents.google.com]
- 12. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to HPLC Method Development for Purity Determination of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 3,6-Bis(trifluoromethyl)pyrazin-2-amine. The selection of a robust and reliable analytical method is paramount in drug development and manufacturing to ensure the quality, safety, and efficacy of the final product. This document details the strategic development of two distinct HPLC methodologies, Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), presenting a comparative analysis supported by experimental data and detailed protocols.
Introduction to the Analytical Challenge
3,6-Bis(trifluoromethyl)pyrazin-2-amine is a fluorinated heterocyclic amine, a class of compounds of significant interest in medicinal chemistry. The presence of two trifluoromethyl groups imparts unique physicochemical properties, including high electronegativity and lipophilicity, while the pyrazine core and amino group introduce polarity. This chemical duality presents a challenge for chromatographic separation, requiring a carefully considered approach to achieve adequate retention and resolution from potential process-related impurities and degradation products.
The primary objective of this guide is to develop a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradants, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] A stability-indicating method is crucial for monitoring the purity of the drug substance over time and under various stress conditions.[2][3][4]
Strategic Approach to Method Development
Our method development strategy is rooted in a systematic evaluation of the analyte's properties and the principles of liquid chromatography. Given the compound's mixed polarity, two orthogonal chromatographic techniques, RP-HPLC and HILIC, were selected for comparison. This approach increases the likelihood of resolving all potential impurities.
dot
Caption: HPLC Method Development Workflow for 3,6-Bis(trifluoromethyl)pyrazin-2-amine.
Comparative Analysis of HPLC Methods
The performance of the optimized RP-HPLC and HILIC methods was evaluated based on key chromatographic parameters. The data presented below is illustrative and representative of typical results obtained during such a comparative study.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) | Rationale for Comparison |
| Principle | Separation based on hydrophobicity; nonpolar stationary phase and polar mobile phase.[5] | Separation based on hydrophilicity; polar stationary phase and a high concentration of organic solvent with a small amount of aqueous buffer in the mobile phase.[6][7] | Orthogonal separation mechanisms provide different selectivity for polar and nonpolar impurities. |
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | Amide (e.g., 150 x 4.6 mm, 3 µm) | C18 is a versatile, hydrophobic phase, while the Amide phase offers good retention for polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | A: Acetonitrile with 10 mM Ammonium AcetateB: Water with 10 mM Ammonium Acetate | Formic acid provides good peak shape for amines in RP-HPLC. Ammonium acetate is a common, MS-compatible buffer for HILIC. |
| Resolution (Rs) of API from nearest impurity | > 2.0 | > 2.5 | A higher resolution indicates a better separation and more reliable quantification. |
| Peak Asymmetry (Tailing Factor) | 1.1 | 1.3 | Values close to 1 indicate symmetrical peaks, which are desirable for accurate integration. |
| Analysis Time | ~15 minutes | ~12 minutes | Shorter analysis times are advantageous for high-throughput screening. |
| Sensitivity (LOD/LOQ) | LOD: 0.01% LOQ: 0.03% | LOD: 0.008% LOQ: 0.025% | HILIC can sometimes offer enhanced sensitivity in MS detection due to the high organic content of the mobile phase. |
| Robustness | High | Moderate (sensitive to mobile phase water content) | RP-HPLC is generally considered more robust and easier to implement in a QC environment. |
Experimental Protocols
Forced Degradation Studies
To ensure the stability-indicating nature of the developed methods, forced degradation studies were conducted as per ICH guidelines.[2][3][4] A stock solution of 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1 mg/mL in 50:50 acetonitrile:water) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
Samples were then diluted and analyzed by both HPLC methods to assess for degradation and the separation of any formed degradants from the main peak.
dot
Sources
- 1. eclass.uoa.gr [eclass.uoa.gr]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | C6H3F5N2 | CID 2782809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Crystal Structure Analysis of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
Abstract
This guide provides a comprehensive overview of the methodologies and comparative analysis relevant to determining the crystal structure of 3,6-Bis(trifluoromethyl)pyrazin-2-amine. While, to date, a solved crystal structure for this specific compound has not been publicly reported, this document outlines the established experimental workflows, expected structural features, and comparative data from analogous pyrazine derivatives. The primary technique of single-crystal X-ray diffraction (SC-XRD) is detailed, alongside complementary analytical methods. This guide is intended for researchers, scientists, and drug development professionals engaged in the solid-state characterization of novel chemical entities.
Introduction: The Significance of 3,6-Bis(trifluoromethyl)pyrazin-2-amine
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antifungal, and antidepressant properties[1]. The introduction of trifluoromethyl (CF3) groups can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets[2]. 3,6-Bis(trifluoromethyl)pyrazin-2-amine combines the pyrazine scaffold with two CF3 groups and an amine functionality, making it a compound of interest for drug discovery and materials science.
Understanding the three-dimensional arrangement of atoms and molecules in the solid state through crystal structure analysis is paramount. It provides definitive insights into:
-
Molecular Conformation: The precise geometry, including bond lengths and angles.
-
Intermolecular Interactions: The nature and geometry of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing.
-
Solid-State Properties: Polymorphism, solubility, and stability, which are critical for pharmaceutical development.
This guide will delineate the process for the crystal structure analysis of 3,6-Bis(trifluoromethyl)pyrazin-2-amine, drawing comparisons with structurally related compounds to predict its solid-state behavior.
The Primary Method: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. The workflow involves several key stages, each requiring careful execution and consideration.
Experimental Protocol for SC-XRD
-
Crystal Growth (Crystallization):
-
Rationale: The cornerstone of a successful SC-XRD experiment is a high-quality single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and with minimal internal defects.
-
Methodology:
-
Dissolve a small amount of 3,6-Bis(trifluoromethyl)pyrazin-2-amine in a suitable solvent or a mixture of solvents. Common solvents for pyrazine derivatives include ethanol, methanol, acetonitrile, and ethyl acetate.
-
Employ a crystallization technique to achieve slow supersaturation. Common methods include:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a loosely covered vial at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a second solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
-
-
-
Trustworthiness: The quality of the resulting diffraction data is directly dependent on the quality of the crystal. A well-defined, single crystal is a self-validating system for the subsequent steps.
-
-
Data Collection:
-
Rationale: To obtain a complete and redundant set of diffraction data that accurately represents the crystal's scattering of X-rays.
-
Methodology:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.
-
Use a modern X-ray diffractometer equipped with a sensitive detector (e.g., a CMOS or CCD detector).
-
Collect a series of diffraction images (frames) as the crystal is rotated in the X-ray beam.
-
-
Authoritative Grounding: Data collection strategies are guided by established crystallographic principles to ensure data completeness and high resolution.
-
-
Structure Solution and Refinement:
-
Rationale: To determine the positions of all atoms in the unit cell and to refine these positions and their thermal parameters to best fit the experimental diffraction data.
-
Methodology:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).
-
Space Group Determination: Analyze the symmetry of the diffraction pattern to determine the crystal system and space group.
-
Structure Solution: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: Iteratively refine the atomic coordinates, thermal parameters, and other model parameters using a full-matrix least-squares on F2 method until the model converges and provides the best fit to the observed data.
-
-
Trustworthiness: The quality of the final structure is assessed using metrics such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF). Low values for these indicators signify a reliable structure determination.
-
Workflow Diagram for SC-XRD
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis: Insights from Related Pyrazine Derivatives
In the absence of experimental data for 3,6-Bis(trifluoromethyl)pyrazin-2-amine, we can predict its structural features by comparing it to known crystal structures of similar compounds. X-ray diffraction studies of pyrazine and its derivatives have shown that the pyrazine ring is generally planar[3].
Table 1: Comparison of Crystallographic Data for Substituted Pyrazines and Related Heterocycles
| Compound/Feature | 2-Benzoyl-3-aminopyrazine[4] | Pyrazine-2(1H)-thione[5] | 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine[6] | 3,6-Bis(trifluoromethyl)pyrazin-2-amine (Predicted) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P21/n | P21/m | P21/n | Common space groups like P21/c, P-1, or P212121 |
| Key Intermolecular Interactions | N–H···O and N–H···N hydrogen bonds | N–H···N and C–H···S hydrogen bonds | N–H···N hydrogen bonds | N–H···N hydrogen bonds, potential C-F···H or C-F···π interactions |
| Notable Structural Features | Supramolecular architectures | Molecules linked into chains | Infinite ribbons extending along one direction | Planar pyrazine ring, potential for hydrogen-bonded dimers or chains |
Predicted Intermolecular Interactions
Based on the functional groups present in 3,6-Bis(trifluoromethyl)pyrazin-2-amine (an amino group, two pyrazine nitrogen atoms, and two trifluoromethyl groups), we can anticipate the following key intermolecular interactions:
-
N–H···N Hydrogen Bonds: The amino group (–NH2) is a strong hydrogen bond donor, and the pyrazine ring nitrogen atoms are hydrogen bond acceptors. This is likely to be the dominant interaction, leading to the formation of dimers or chains, a common motif in amino-substituted nitrogen heterocycles[4][5][6].
-
C–F···H or C–F···π Interactions: The highly electronegative fluorine atoms of the trifluoromethyl groups can participate in weaker C–F···H or C–F···π interactions, which can further influence the crystal packing.
Caption: Hypothetical N-H···N hydrogen bonding forming a dimer.
Alternative and Complementary Analytical Techniques
While SC-XRD provides the most detailed structural information, other techniques are invaluable for a comprehensive solid-state characterization.
Powder X-ray Diffraction (PXRD)
-
Application: PXRD is used to analyze a polycrystalline sample. It is essential for:
-
Phase Purity Assessment: Confirming that the bulk material consists of a single crystalline phase.
-
Polymorph Screening: Identifying different crystalline forms of the same compound.
-
Comparison with SC-XRD: The experimental PXRD pattern can be compared with a pattern calculated from the single-crystal structure to ensure the single crystal is representative of the bulk material.
-
-
Data Interpretation: The PXRD pattern is a fingerprint of the crystalline phase, with peak positions related to the unit cell dimensions and peak intensities related to the arrangement of atoms within the unit cell.
Solid-State NMR (ssNMR) Spectroscopy
-
Application: ssNMR provides information about the local chemical environment of atoms in the solid state. It is particularly useful for:
-
Distinguishing Polymorphs: Different crystal packing arrangements can lead to distinct chemical shifts in ssNMR spectra.
-
Analyzing Disordered Structures: ssNMR can provide insights into regions of a crystal that are not well-ordered.
-
Probing Intermolecular Interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can be used to study hydrogen bonding. The study of 2,3-disubstituted pyrazines has utilized solid-state NMR to understand tautomerism[4].
-
Thermal Analysis (DSC and TGA)
-
Application: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of a material.
-
DSC: Detects phase transitions such as melting, crystallization, and solid-solid transitions, which is crucial for identifying polymorphs.
-
TGA: Measures changes in mass as a function of temperature, which is useful for identifying the presence of solvates and determining thermal stability.
-
Conclusion and Future Directions
The crystal structure analysis of 3,6-Bis(trifluoromethyl)pyrazin-2-amine is a crucial step in understanding its solid-state properties. Although an experimentally determined structure is not yet available, a combination of established analytical techniques and comparative analysis provides a strong predictive framework.
The recommended path forward is the experimental determination of its crystal structure via single-crystal X-ray diffraction. This would provide invaluable data to confirm the predicted planarity of the pyrazine ring, elucidate the dominant hydrogen bonding motifs, and reveal the influence of the trifluoromethyl groups on the overall crystal packing. Such a study would be a significant contribution to the structural chemistry of fluorinated heterocyclic compounds and would provide a solid foundation for any future development of this compound in materials science or medicinal chemistry.
References
-
J.C.S. Dalton, (1), 103-109 (1987). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. [Link]
-
Elguero, J., et al. (2006). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 44(7), 695-702. [Link]
-
Comprehensive Organic Chemistry II, (6.2.2), 1-15. Pyrazines. [Link]
-
Cunningham, D., et al. (1986). A crystallographic investigation of a compound with a composition corresponding to Ph2SnCl2·3/4 pyz (pyz = pyrazine). Journal of the Chemical Society, Dalton Transactions, (10), 2340-2342. [Link]
-
Li, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(15), 4984. [Link]
-
Karczmarzyk, Z., & Wysocki, J. (2020). Pyrazine-2(1H)-thione. IUCrData, 5(3), x200259. [Link]
-
J.C.S. Perkin 1, (1), 1-7 (1985). Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups. [Link]
-
Bobbili, R., et al. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[4][7][8]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 25(23), 5727. [Link]
-
Fisher, G. M., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. RSC Medicinal Chemistry, 14(2), 296-306. [Link]
-
Beier, P., et al. (2018). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 23(12), 3236. [Link]
-
Ponomarev, G. V., et al. (2024). Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Molecules, 29(11), 2642. [Link]
-
PubChemLite. 3,5-bis(trifluoromethyl)pyrazin-2-amine (C6H3F6N3). [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]
-
Washington University in St. Louis, Becker Library. CCDC – Cambridge Structural Database. [Link]
-
University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]
-
Karczmarzyk, Z., & Wołczański, D. (2019). Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 86–88. [Link]
-
PubChem. 2,6-Bis(trifluoromethyl)pyridine. [Link]
-
Bouacida, S., et al. (2020). Crystal structure and Hirshfeld surface analysis of 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 4), 589–593. [Link]
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Technical Guide: The Fluorine Impact—Modulating Pyrazine Amine Reactivity with Trifluoromethyl Groups
Topic: Electronic Effects of Trifluoromethyl Groups on Pyrazine Amine Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
In medicinal chemistry, the pyrazine scaffold is a privileged structure, often utilized to optimize pharmacokinetic profiles. However, the introduction of a trifluoromethyl (-CF
By synthesizing experimental data with theoretical physical organic principles, this guide serves as a roadmap for predicting synthetic outcomes and designing more efficient pathways in drug discovery.
The Electronic Landscape: A Mechanistic Divergence
The reactivity difference between a standard aminopyrazine and its CF
1.1 The "Push-Pull" System[2][3]
-
2-Aminopyrazine: The exocyclic amine lone pair donates density into the electron-deficient pyrazine ring.[1][2][3] This makes the ring susceptible to electrophilic attack (at C-3/C-5) but reduces the nucleophilicity of the amine nitrogen compared to aniline.[2][3]
-
Trifluoromethyl-Aminopyrazine: The -CF
group is a powerful inductive withdrawer ( ).[1][2][3] When placed on the ring (e.g., at position 5), it acts synergistically with the ring nitrogens to "pull" electron density away from the exocyclic amine.
1.2 Visualization of Electronic Flow
The following diagram illustrates the electronic vectors and resonance contributions that deactivate the amine while activating the ring.
Figure 1: Vector analysis of electronic "push-pull" forces in CF3-aminopyrazines.[1][2][3]
Comparative Performance Data
The following table contrasts the physicochemical properties and reactivity profiles. Note the massive shift in basicity (pKa), which is the primary indicator of the amine's availability for reaction.
Table 1: Reactivity Matrix – 2-Aminopyrazine vs. 2-Amino-5-(trifluoromethyl)pyrazine[1][2][3]
| Parameter | 2-Aminopyrazine (Standard) | 2-Amino-5-(trifluoromethyl)pyrazine (CF | Impact of CF |
| Hammett Constant ( | N/A (Reference) | 0.54 (Strong EWG) | Strong electron withdrawal stabilizes anionic intermediates.[1][2][3] |
| Basicity (pKa of conjugate acid) | ~2.8 – 3.2 [1] | ~ -1.9 (Predicted) [2] | > 4 log unit drop. The amine is essentially non-basic in water.[1][2][4] |
| Amine Nucleophilicity | Moderate.[1][2] Reacts with acid chlorides/anhydrides easily.[1][4] | Very Low.[1][4] Requires forcing conditions (high T, strong base) or catalysis for acylation.[3][4] | The lone pair is tightly held; "deactivated" amine. |
| Ring Electrophilicity (S | Moderate. Requires activation or strong nucleophiles.[1][3] | High. The ring is activated for nucleophilic attack (e.g., displacing a halide).[1][2][5] | CF |
| Lipophilicity (LogP) | -0.1 (Hydrophilic) | ~1.4 (Lipophilic) | Increases membrane permeability and metabolic stability.[1][2] |
Key Insight: The pKa drop from ~3.0 to ~-1.9 renders the CF
-substituted amine incapable of acting as a proton acceptor in physiological conditions.[1][2] In synthesis, it behaves more like an amide nitrogen than an amine nitrogen.[3]
Experimental Protocols for Validation
To empirically verify these electronic effects, we recommend two specific assay workflows. These protocols are designed to be self-validating control systems.[1][2][3][4]
Protocol A: Competitive Acylation Assay (Nucleophilicity Test)
Objective: Determine the relative nucleophilicity of the exocyclic amine.
Methodology:
-
Setup: In a reaction vessel, dissolve 1.0 equivalent of 2-aminopyrazine and 1.0 equivalent of 2-amino-5-(trifluoromethyl)pyrazine in dry DCM.
-
Reagent Addition: Add 0.5 equivalents of acetic anhydride (limiting reagent) and 1.0 equivalent of pyridine (base).
-
Reaction: Stir at room temperature for 1 hour.
-
Analysis: Quench with water and analyze the organic layer via LC-MS or GC-MS.
-
Expected Outcome:
Protocol B: Comparative S
Ar Kinetics (Electrophilicity Test)
Objective: Measure the activation of the pyrazine ring toward nucleophilic attack. Note: This requires the 3-chloro analogs.[1][2][3]
Methodology:
-
Substrates: 2-chloropyrazine vs. 2-chloro-5-(trifluoromethyl)pyrazine.[1][2][3][4]
-
Conditions: Ethanol, 25°C. Monitor disappearance of starting material via UV-Vis or HPLC over time.
-
Data Processing: Plot ln[Concentration] vs. time to determine pseudo-first-order rate constants (
). -
Expected Outcome: The CF
-analog will exhibit a rate constant ( ) 10–100x higher than the unsubstituted chloropyrazine due to stabilization of the anionic Meisenheimer intermediate.[1][2]
Synthetic Implications in Drug Design[1]
Understanding this electronic dichotomy allows for strategic "masking" and "activating" in synthesis:
-
Metabolic Blocking: The CF
group blocks metabolic oxidation at the C-5 position, a common soft spot in pyrazine drugs.[1][4] -
Orthogonal Reactivity: You can perform S
Ar reactions on the ring without protecting the amine if the CF group is present, as the amine is too non-nucleophilic to interfere (self-protection).[1][4] -
pKa Modulation: If a lead compound is too basic (causing hERG toxicity or poor solubility), introducing a CF
group can drop the pKa into a neutral range, improving ADME properties.[1][4]
Visualizing the Synthesis Decision Tree
Figure 2: Strategic decision tree for synthetic planning based on substituent electronic effects.
References
-
ChemicalBook & PubChem Data. (2026). 2-Aminopyrazine Physical Properties and pKa. Retrieved from and .[2]
-
EPA CompTox Chemicals Dashboard. (2025). Predicted pKa values for Trifluoromethyl-aminopyrazines. Retrieved from .[2][3]
-
M. Smith, J. March. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1][4] (General reference for Hammett Constants and SNAr mechanisms).
-
BenchChem. (2025).[1][2] Reactivity of Halo-azines in Nucleophilic Aromatic Substitution. Retrieved from .[2][3][4]
-
Sigma-Aldrich. (2025).[1][2] Product Specification: 2-Amino-5-(trifluoromethyl)pyridine. Retrieved from .[1][2][3][4]
Sources
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- 3. Aminopyrazine | 5049-61-6 [chemicalbook.com]
- 4. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
3,6-Bis(trifluoromethyl)pyrazin-2-amine proper disposal procedures
Topic: 3,6-Bis(trifluoromethyl)pyrazin-2-amine Proper Disposal Procedures
Executive Summary: Critical Operational Directive
Do NOT dispose of 3,6-Bis(trifluoromethyl)pyrazin-2-amine down the drain or in general trash.
This compound contains two trifluoromethyl (
Immediate Action Plan:
-
Segregate: Place in a dedicated "Halogenated Solvent/Organic" waste container.
-
Label: Clearly mark as "Fluorinated Organic Waste" with specific hazard warnings.
-
Destroy: The only validated disposal method is High-Temperature Incineration (HTI) at
with alkaline scrubbing.
Hazard Identification & Chemical Profile
Before handling waste, operators must understand the specific hazards that dictate the disposal pathway. The stability of the C-F bond requires aggressive destruction methods, while the amine group introduces reactivity with oxidizers.
Chemical Identity:
-
Chemical Name: 3,6-Bis(trifluoromethyl)pyrazin-2-amine
-
CAS Number: 1803601-40-2
-
Molecular Formula:
GHS Hazard Classification Table
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Category 3/4 | Toxic/Harmful if swallowed | DANGER |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | Warning |
| Serious Eye Damage | Category 2A | Causes serious eye irritation | Warning |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation | Warning |
| Environmental | -- | Potential for long-term persistence | -- |
Expert Insight: The presence of two electron-withdrawing trifluoromethyl groups reduces the basicity of the amine compared to non-fluorinated pyrazines, but it remains reactive. The primary disposal concern is the thermal stability of the
moiety, which resists degradation in standard low-temperature incinerators.
Pre-Disposal Handling & Segregation
Proper segregation is the single most critical step in the laboratory. Mixing this compound with incompatible waste streams can lead to uncontrolled reactions or rejection by waste management facilities.
Segregation Protocol
-
Container: High-density polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is acidic, as HF generation (from hydrolysis) can corrode metal.
-
Incompatibilities (Do NOT Mix With):
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of violent exothermic reaction with the amine group.
-
Non-Halogenated Solvents: Mixing fluorinated waste with non-halogenated fuels increases the volume of waste requiring expensive HTI treatment.
-
Alkali Metals: (e.g., Sodium, Potassium) – Risk of explosive defluorination.
-
Decision Logic: Waste Segregation
Figure 1: Decision tree for segregating 3,6-Bis(trifluoromethyl)pyrazin-2-amine waste streams to ensure compliance with disposal facility acceptance criteria.
Disposal & Destruction Methodology
The ultimate destruction of this compound requires specific conditions to break the carbon-fluorine bonds (bond energy ~485 kJ/mol). Standard incineration is insufficient and may release toxic byproducts.[3]
Required Method: High-Temperature Incineration (HTI)
Facilities accepting this waste must meet the "2-Second Rule" for fluorinated compounds.
Operational Parameters for Destruction:
-
Temperature:
( ).-
Why: Temperatures below this threshold may result in incomplete combustion, releasing shorter-chain PFAS or trifluoroacetic acid (TFA) into the atmosphere.
-
-
Residence Time:
.-
Why: Ensures complete mineralization of the organic framework.
-
-
Gas Scrubbing: Alkaline Wet Scrubbing.
-
Mechanism:[2] Combustion generates Hydrogen Fluoride (HF) gas.
-
Reaction:
-
Requirement: The facility must capture HF to prevent release, as HF is highly corrosive and toxic.
-
Logistical Steps for Researchers:
-
Accumulation: Store in a satellite accumulation area (SAA) with secondary containment.
-
Request: Submit a waste pickup request to your EHS department specifying "Fluorinated Organic Amine."
-
Transport: Waste must be transported by a licensed hazardous waste hauler (e.g., Clean Harbors, Veolia) to a permitted RCRA (or local equivalent) incineration facility.
Emergency Spill Procedures
In the event of a spill, immediate containment is necessary to prevent environmental release.
PPE Requirements:
-
Nitrile gloves (double gloving recommended).
-
Safety goggles.
-
Lab coat.
-
N95 or P100 respirator (if dust is present and engineering controls are absent).
Spill Cleanup Workflow
Figure 2: Step-by-step spill response protocol. Note: Do not use paper towels for large spills; use inert absorbents like vermiculite to prevent potential reaction.
References
-
United States Environmental Protection Agency (EPA). (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]
-
European Commission. (2019). Integrated Pollution Prevention and Control (IPPC) Reference Document on the Best Available Techniques for Waste Incineration. [Link]
-
Tsang, W., et al. (1998).[1] Incineration of Fluorinated Organics. National Institute of Standards and Technology (NIST). [Link]
Sources
Personal protective equipment for handling 3,6-Bis(trifluoromethyl)pyrazin-2-amine
Topic: Personal protective equipment for handling 3,6-Bis(trifluoromethyl)pyrazin-2-amine Content Type: Operational Safety & Logistical Guide[1][2]
Executive Safety Assessment
Compound Identity: 3,6-Bis(trifluoromethyl)pyrazin-2-amine CAS: 1803601-40-2 (Verify specific batch CoA as isomers vary) Physical State: Solid (Crystalline powder)[1]
As a Senior Application Scientist, I urge you to look beyond the standard "Irritant" label. While this compound shares the H315/H319 (Skin/Eye Irritation) profile of many building blocks, its specific functional groups dictate a stricter safety protocol.
The "Fluorine Factor": The presence of two trifluoromethyl (-CF
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for fluorinated aromatics of this nature. Use the following matrix to establish your safety barrier.
| Protection Zone | Core Requirement | Technical Specification & "Why" |
| Hand Protection | Double-Gloving (Nitrile) | Primary: Nitrile (0.11 mm minimum).Secondary: Nitrile (Long-cuff).Reasoning: Fluorinated compounds can degrade glove polymers faster than their non-fluorinated analogs. Double gloving provides a "breakthrough buffer" and allows immediate outer-glove removal upon contamination without exposing skin. |
| Respiratory | Engineering Control | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Dust): N95 or P100 Particulate Respirator.Reasoning: As a powder, the primary vector is inhalation of dust during weighing. The amine moiety is a mucous membrane irritant. |
| Eye & Face | Chemical Goggles | Spec: ANSI Z87.1 Impact + Splash Goggles.Note:[1] Safety glasses are insufficient for powders that can become airborne.[1] Goggles seal the orbital area against dust ingress. |
| Body Defense | Lab Coat + Apron | Spec: 100% Cotton or Nomex Lab Coat (Snap closures).Add-on: Tyvek® sleeves or apron during scale-up (>5g).Reasoning:[1] Synthetic blends (polyester) can melt into skin during a fire. Cotton chars, providing a brief thermal barrier. |
Operational Workflow: From Storage to Synthesis
This workflow is designed to minimize "static cling"—a common issue with fluorinated powders that leads to inadvertent spread.
Figure 1: Operational workflow emphasizing static control and immediate solubilization to reduce dust hazards.
Detailed Protocol Steps:
-
Static Neutralization (Critical): Fluorinated powders are prone to static charge. Use an ionizing fan or anti-static gun during weighing to prevent the powder from "jumping" onto the balance or your gloves.
-
Solubilization: Do not transport the solid powder across the lab. Weigh it into a tared vial inside the hood, and add your reaction solvent (e.g., DCM, THF) immediately to trap the dust in solution.[1]
-
Equipment Cleanup: Wipe the balance area with a wet paper towel (solvent-dampened) rather than dry sweeping, which aerosolizes the chemical.
Waste Disposal & Decontamination[3][4][5][6]
The Golden Rule: Never mix fluorinated waste with standard organic solvent waste if your facility incinerates waste on-site without scrubbers.
-
Segregation: Label waste clearly as "Fluorinated Organic - Potential HF Generator upon Combustion."
-
Aqueous Scrubber: If the reaction involves acidic workup, the aqueous layer may contain fluoride ions. Check pH and neutralize with Sodium Bicarbonate before disposal into the appropriate aqueous waste stream.
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid glass for long-term storage of waste if there is any risk of HF generation (though unlikely with the CF3 group intact, it is a best practice).
Emergency Response Logic
In the event of an incident, the presence of the trifluoromethyl group changes the fire response protocol.
Figure 2: Decision tree highlighting the critical evacuation requirement during fire due to toxic combustion byproducts.
Medical Note: If exposed to the smoke of this burning compound, medical observation for delayed pulmonary edema (caused by HF/NOx inhalation) is required.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Fluorinated Pyrazines. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
